molecular formula C9H6FN B087247 6-Fluoroisoquinoline CAS No. 1075-11-2

6-Fluoroisoquinoline

Cat. No.: B087247
CAS No.: 1075-11-2
M. Wt: 147.15 g/mol
InChI Key: ALLJCJZVQMDEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroisoquinoline (CAS 1075-11-2) is a fluorinated derivative of the privileged isoquinoline scaffold, a structure widely recognized for its significant presence in bioactive alkaloids and synthetic compounds with diverse therapeutic applications . This compound serves as a high-purity, versatile building block in organic synthesis and drug discovery. The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's properties, potentially enhancing its lipophilicity, metabolic stability, and binding affinity in target interactions, making it a critical synthon for developing novel pharmaceutical agents . In research, this compound is primarily valued as a key precursor in medicinal chemistry. It is instrumental in the synthesis of more complex molecules for screening and development. Recent studies highlight the particular research value of alkynyl isoquinoline derivatives, for which this compound can serve as a starting material, as a new class of antibacterial agents . These derivatives have demonstrated potent, broad-spectrum bactericidal activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) strains . Furthermore, the isoquinoline core is a common feature in compounds with documented anticancer, anti-inflammatory, and neuroprotective properties, positioning this compound as a valuable scaffold for exploring these and other therapeutic areas . Beyond pharmaceuticals, the compound finds application in materials science, such as in the development of fluorescent dyes and ligands for metal-organic frameworks (MOFs) . Research Applications: Medicinal Chemistry and Drug Discovery Antibacterial Agent Development Pharmaceutical Intermediate Materials Science Research Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLJCJZVQMDEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619526
Record name 6-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-11-2
Record name 6-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Fluoroisoquinoline and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthetic routes to 6-fluoroisoquinoline and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades.

Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be achieved through several established methods for isoquinoline synthesis, adapted for fluorine-substituted precursors. The most common and versatile approaches include the Bischler-Napieralski reaction, the Pictet-Spengler synthesis, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] The synthesis of this compound via this route commences with the acylation of 2-(3-fluorophenyl)ethanamine, followed by cyclization and dehydrogenation.

Reaction Scheme:

Bischler-Napieralski Synthesis of this compound Start 2-(3-Fluorophenyl)ethanamine Amide N-(2-(3-Fluorophenyl)ethyl)formamide Start->Amide Acylation FormicAcid HCOOH or Acyl Chloride CyclizingAgent POCl3, P2O5 Dihydroisoquinoline 6-Fluoro-3,4-dihydroisoquinoline Dehydrogenation Pd/C, Heat Product This compound Amide->Dihydroisoquinoline Cyclization (Bischler-Napieralski) Dihydroisoquinoline->Product Dehydrogenation

Bischler-Napieralski synthesis of this compound.
Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[3][4] For the synthesis of this compound, 2-(3-fluorophenyl)ethanamine is condensed with formaldehyde, followed by oxidation of the resulting tetrahydroisoquinoline.

Reaction Scheme:

Pictet-Spengler Synthesis of this compound Start 2-(3-Fluorophenyl)ethanamine Tetrahydroisoquinoline 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Start->Tetrahydroisoquinoline Condensation & Cyclization (Pictet-Spengler) Formaldehyde Formaldehyde (CH2O) AcidCatalyst Acid Catalyst (e.g., HCl) OxidizingAgent Oxidizing Agent (e.g., Pd/C) Product This compound Tetrahydroisoquinoline->Product Oxidation

Pictet-Spengler synthesis of this compound.
Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[5][6] This method can be adapted for the synthesis of this compound starting from 3-fluorobenzaldehyde.

Reaction Scheme:

Pomeranz-Fritsch Synthesis of this compound Start 3-Fluorobenzaldehyde Benzalaminoacetal N-(3-Fluorobenzylidene) -2,2-diethoxyethanamine Start->Benzalaminoacetal Condensation Aminoacetal Aminoacetaldehyde diethyl acetal AcidCatalyst Strong Acid (e.g., H2SO4) Product This compound Benzalaminoacetal->Product Cyclization (Pomeranz-Fritsch)

Pomeranz-Fritsch synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using the Bischler-Napieralski and Pictet-Spengler routes.

Synthesis of this compound via Bischler-Napieralski Reaction

Step 1: Synthesis of N-(2-(3-Fluorophenyl)ethyl)formamide

To a solution of 2-(3-fluorophenyl)ethanamine (10.0 g, 71.8 mmol) in ethyl formate (50 mL), a catalytic amount of sodium methoxide is added. The mixture is stirred at reflux for 4 hours. The excess ethyl formate is removed under reduced pressure to yield crude N-(2-(3-fluorophenyl)ethyl)formamide, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Fluoro-3,4-dihydroisoquinoline

The crude N-(2-(3-fluorophenyl)ethyl)formamide from the previous step is dissolved in anhydrous acetonitrile (100 mL). Phosphorus oxychloride (POCl₃, 13.2 g, 86.2 mmol) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 2 hours. After cooling, the solvent is evaporated, and the residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 6-fluoro-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to this compound

The crude 6-fluoro-3,4-dihydroisoquinoline is dissolved in toluene (100 mL). Palladium on carbon (10% Pd/C, 0.5 g) is added, and the mixture is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.

Synthesis of this compound via Pictet-Spengler Reaction

Step 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

To a solution of 2-(3-fluorophenyl)ethanamine (10.0 g, 71.8 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (10 mL), an aqueous solution of formaldehyde (37%, 6.4 g, 78.9 mmol) is added dropwise at room temperature. The mixture is then heated at 100 °C for 6 hours. After cooling, the reaction mixture is made alkaline with a 20% sodium hydroxide solution and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Oxidation to this compound

The crude 6-fluoro-1,2,3,4-tetrahydroisoquinoline is dissolved in xylene (100 mL). Palladium on carbon (10% Pd/C, 1.0 g) is added, and the mixture is heated at reflux for 24 hours.[7] The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound.

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Bischler-Napieralski Route
Formylation2-(3-Fluorophenyl)ethanamineEthyl formate, NaOMe (cat.)Ethyl formateReflux4>95 (crude)
CyclizationN-(2-(3-Fluorophenyl)ethyl)formamidePOCl₃AcetonitrileReflux270-80
Dehydrogenation6-Fluoro-3,4-dihydroisoquinoline10% Pd/CTolueneReflux1260-70
Pictet-Spengler Route
Cyclization2-(3-Fluorophenyl)ethanamineFormaldehyde, HClWater100675-85
Oxidation6-Fluoro-1,2,3,4-tetrahydroisoquinoline10% Pd/CXyleneReflux2450-60

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as therapeutic agents, particularly as inhibitors of protein kinases involved in cancer cell signaling. One of the key pathways targeted by isoquinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound Derivatives:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

The diagram illustrates how growth factor signaling activates Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits and activates Akt via PDK1 and mTORC2. Activated Akt, in turn, activates mTORC1, promoting downstream processes essential for cell growth and survival. This compound-based inhibitors can be designed to target key kinases in this pathway, such as PI3K, thereby blocking the entire downstream signaling cascade and inhibiting cancer cell proliferation.

Conclusion

The synthesis of this compound and its derivatives offers a rich field for medicinal chemistry and drug development. The established synthetic routes, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide versatile and adaptable methods for accessing the core scaffold. By leveraging these synthetic strategies, researchers can continue to explore the therapeutic potential of this important class of fluorinated heterocycles, particularly in the development of novel kinase inhibitors for cancer therapy. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in this exciting area of research.

References

6-Fluoroisoquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry. It details its chemical structure, nomenclature, physicochemical properties, a plausible synthetic route, and a general protocol for assessing its biological activity.

Core Concepts: Chemical Structure and IUPAC Name

This compound is an aromatic heterocyclic compound. It consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the 6th position.

The IUPAC name for this compound is This compound .[1] Its chemical structure can be represented by the SMILES string C1=CC2=C(C=CN=C2)C=C1F.

Chemical Structure of this compound:

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₆FN[1]
Molecular Weight 147.15 g/mol [1]
Boiling Point 255.265 °C at 760 mmHg[1]
Density 1.216 g/cm³[1]
LogP 2.37390[1]

Synthesis of this compound: The Pomeranz-Fritsch Reaction

A common and effective method for synthesizing isoquinolines and their derivatives is the Pomeranz-Fritsch reaction .[2][3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of this compound, the logical starting materials would be 4-fluorobenzaldehyde and 2,2-diethoxyethylamine.

Experimental Protocol: A Plausible Synthesis Route

The following protocol outlines the key steps for the synthesis of this compound based on the Pomeranz-Fritsch reaction.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

  • Reflux the mixture. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude N-(4-fluorobenzylidene)-2,2-diethoxyethan-1-amine.

Step 2: Acid-Catalyzed Cyclization and Aromatization

  • In a separate flask, place a strong acid, such as concentrated sulfuric acid, and cool it in an ice bath.

  • With vigorous stirring, add the crude benzalaminoacetal from Step 1 dropwise to the cold concentrated sulfuric acid.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required to facilitate cyclization. The specific temperature and reaction time may need to be optimized.

  • Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.

  • Basify the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until a pH greater than 10 is achieved. It is crucial to maintain a low temperature during neutralization.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the Pomeranz-Fritsch synthesis of this compound.

G Pomeranz-Fritsch Synthesis of this compound A 4-Fluorobenzaldehyde + 2,2-Diethoxyethylamine B Condensation (Toluene, p-TSA, Reflux) A->B C N-(4-fluorobenzylidene)-2,2-diethoxyethan-1-amine (Benzalaminoacetal) B->C D Acid-Catalyzed Cyclization (Conc. H2SO4) C->D E This compound D->E

Pomeranz-Fritsch Synthesis Workflow

Biological Activity and Experimental Assessment

Fluorinated isoquinolines are a class of compounds with significant potential in drug discovery, with research suggesting possible anticancer and antimicrobial activities. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound, a common in vitro method is the Sulforhodamine B (SRB) assay. This assay measures drug-induced cytotoxicity by quantifying the protein content of treated cells.

  • Cell Plating: Seed human cancer cells into 96-well plates at an appropriate density and allow them to attach overnight in an incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 60 minutes at 4°C.

  • Staining: Discard the supernatant, wash the plates with water, and allow them to air-dry. Add the Sulforhodamine B solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Quantification: Solubilize the bound stain with a Tris base solution. Measure the absorbance on a plate reader at a wavelength of approximately 515 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound. From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vitro Cytotoxicity Assay Workflow

The following diagram illustrates the experimental workflow for the Sulforhodamine B (SRB) assay.

G SRB Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plates B Overnight Incubation A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 48-72 hours C->D E Fix Cells with Trichloroacetic Acid (TCA) D->E F Stain with Sulforhodamine B (SRB) E->F G Wash to Remove Unbound Dye F->G H Solubilize Bound Dye G->H I Measure Absorbance (515 nm) H->I J Calculate IC50 Value I->J

SRB Cytotoxicity Assay Workflow

References

The Ascendant Role of Fluorinated Isoquinolines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the isoquinoline scaffold has emerged as a powerful and widely adopted strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical and pharmacological properties, leading to enhanced metabolic stability, improved binding affinity, and altered bioavailability. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated isoquinolines, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to empower researchers in the rational design of next-generation therapeutics.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into the isoquinoline core significantly modulates its fundamental properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, often resulting in a longer biological half-life.[1] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and interaction with biological targets.[1] The effect on lipophilicity is position-dependent and crucial for cell permeability and target engagement.[1]

Anticancer Activity: A Prominent Therapeutic Avenue

Fluorinated isoquinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and various kinases.[2][3]

Topoisomerase I Inhibition

Certain fluorinated indenoisoquinolines have been developed as potent topoisomerase I (Top1) inhibitors.[2] These compounds stabilize the Top1-DNA cleavage complex, leading to DNA double-strand breaks during replication and ultimately triggering cancer cell death.[2] Replacing a nitro group with chlorine or fluorine in some indenoisoquinoline series has been shown to maintain or even enhance anticancer activity with potentially reduced toxicity.[2][4]

Kinase Inhibition and Signaling Pathways

Isoquinoline derivatives are known to target signaling pathways crucial for cancer progression, such as the PI3K/Akt/mTOR pathway.[3] Fluorination can enhance the inhibitory potency of these compounds.

Below is a diagram illustrating the inhibitory action of fluorinated isoquinoline derivatives on the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Fluorinated Isoquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway with isoquinoline inhibition.
Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected fluorinated isoquinoline derivatives against various cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (nM)Reference
Compound A 6-fluoroVarious1 - 200[3]
Compound 16d Fluorinated 7-azaindenoisoquinolineNot specifiedPotent Top1 inhibitor[2]
LMP744 (MJ-III-65) Halogenated indenoisoquinolineVariousHighly potent[4]
LMP400 (Indotecan) Halogenated indenoisoquinolineVariousHighly potent[4]
LMP776 (Indimitecan) Halogenated indenoisoquinolineVariousHighly potent[4]

Antimicrobial Properties of Fluorinated Isoquinolines

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into the isoquinoline scaffold has been shown to significantly enhance antimicrobial activity.[5] These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[5][6]

Mechanism of Action: Targeting Bacterial Topoisomerases

Trifluoromethyl-substituted isoquinolines are believed to act similarly to fluoroquinolone antibiotics by targeting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.[5]

The proposed mechanism of action is depicted in the diagram below.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase IV Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds to Bacterial_DNA Bacterial DNA Bacterial_DNA->Cleavage_Complex Replication_Fork Replication Fork Stalling Cleavage_Complex->Replication_Fork Blocks Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Inhibitor Trifluoromethyl-substituted Isoquinoline Inhibitor->Cleavage_Complex Stabilizes

Inhibition of bacterial DNA gyrase and topoisomerase IV.
Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound IDModificationBacterial StrainMIC (µg/mL)Reference
HSN584 Trifluoromethyl-substituted alkynyl isoquinolineStaphylococcus aureus (MRSA, VRSA)4 - 8[5]
HSN584 Trifluoromethyl-substituted alkynyl isoquinolineStaphylococcus epidermidis4 - 16[5]
HSN584 Trifluoromethyl-substituted alkynyl isoquinolineListeria monocytogenes4 - 16[5]
HSN739 Trifluoromethyl-substituted alkynyl isoquinolineStaphylococcus aureus (MRSA, VRSA)4 - 8[5]

Neuroprotective Effects

Emerging research indicates that certain fluorinated isoquinolines possess neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated a protective effect against dopamine metabolism disturbances induced by perinatal fluorine exposure.[7] Chronic treatment with 1MeTIQ was shown to reverse the toxic effects of fluorine on neurotransmitter levels in the brain.[7] Isoquinoline alkaloids, in general, have been studied for their potential in treating neurodegenerative diseases by reducing oxidative stress and inhibiting neuroinflammation.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of biological activity studies, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the properties of fluorinated isoquinolines.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Fluorinated isoquinoline derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Prepare serial dilutions of the fluorinated isoquinoline derivative.

  • Replace the medium with the diluted compound solutions and incubate for 48 or 72 hours.[10]

  • Add MTT solution to each well and incubate for 4 hours.[10]

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability and determine the IC50 value.[10]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of the fluorinated isoquinoline derivative.

  • Harvest the cells and wash them with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer.[10]

  • Add Annexin V-FITC and PI to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Add 1X Binding Buffer and analyze by flow cytometry.[10]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Prepare a twofold serial dilution of the fluorinated isoquinoline in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions for the microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

The following diagram illustrates a typical workflow for evaluating the anticancer potential of fluorinated isoquinoline derivatives.

Anticancer_Evaluation_Workflow Start Synthesize/Obtain Fluorinated Isoquinoline Cell_Culture 1. Cell Culture: Select and culture cancer cell lines Start->Cell_Culture Cytotoxicity 2. Cytotoxicity Assay: (e.g., MTT Assay) Determine IC50 value Cell_Culture->Cytotoxicity Apoptosis 3. Apoptosis Assay: (e.g., Annexin V/PI Staining) Quantify apoptotic cells Cytotoxicity->Apoptosis Cell_Cycle 4. Cell Cycle Analysis: (e.g., Propidium Iodide Staining) Apoptosis->Cell_Cycle Mechanism 5. Mechanistic Studies: (e.g., Western Blot) Analyze protein expression Cell_Cycle->Mechanism Data_Analysis 6. Data Analysis and Interpretation Mechanism->Data_Analysis Conclusion Evaluate Anti-cancer Potential Data_Analysis->Conclusion

Workflow for evaluating anticancer isoquinoline derivatives.

Conclusion

The strategic incorporation of fluorine into the isoquinoline scaffold is a highly effective strategy for the development of novel therapeutic agents with a broad spectrum of biological activities. Fluorinated isoquinolines have demonstrated significant promise as anticancer, antimicrobial, and neuroprotective agents. The data and protocols presented in this guide offer a framework for researchers to rationally design and evaluate the next generation of isoquinoline-based drugs with improved efficacy and safety profiles. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry.

References

6-Fluoroisoquinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the core physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action for 6-Fluoroisoquinoline.

Core Molecular Data

This compound is a fluorinated heterocyclic organic compound. The introduction of a fluorine atom into the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C₉H₆FN--INVALID-LINK--
Molecular Weight 147.15 g/mol --INVALID-LINK--
Canonical SMILES C1=CC2=C(C=C(C=C2)F)C=N1--INVALID-LINK--
InChI Key ALLJCJZVQMDEHE-UHFFFAOYSA-N--INVALID-LINK--
CAS Number 1075-11-2--INVALID-LINK--

Synthetic Protocol: Plausible Synthesis via Pomeranz-Fritsch Reaction

Reaction Scheme:

4-Fluorobenzaldehyde + Aminoacetaldehyde diethyl acetal → this compound

Experimental Protocol (Proposed):

  • Formation of the Schiff Base: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as toluene. Add a catalytic amount of a dehydrating agent like p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude Schiff base.

  • Cyclization: The crude Schiff base is then subjected to acid-catalyzed cyclization. This is typically achieved by adding the Schiff base to a strong acid, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to a basic pH. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Hypothesized Biological Activity and Signaling Pathway

The biological activity of this compound has not been extensively characterized. However, based on the known activities of structurally similar fluorinated isoquinolines and quinolines, it is plausible that this compound may exhibit anticancer, antimicrobial, or antiviral properties. The fluorine substituent can enhance metabolic stability and binding affinity to biological targets.

One potential mechanism of action, extrapolated from related isoquinoline-5-sulfonamide derivatives, is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and proliferation, and its dysregulation is implicated in various diseases, including cancer.

Below is a diagram illustrating the hypothesized inhibition of the ROCK signaling pathway by this compound.

ROCK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor GEF GEF Receptor->GEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) GAP GAP RhoA_GTP->GAP GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates GEF->RhoA_GDP GDP/GTP Exchange MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates 6_Fluoroisoquinoline This compound 6_Fluoroisoquinoline->ROCK Inhibits p_MLC Phospho-MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Cell_Proliferation Cell Proliferation & Motility Actin_Cytoskeleton->Cell_Proliferation

Caption: Hypothesized inhibition of the ROCK signaling pathway by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is required to confirm the proposed synthetic route and to elucidate the precise biological activities and mechanisms of action of this compound.

Spectroscopic Profile of 6-Fluoroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 6-Fluoroisoquinoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and analysis of empirical data from structurally related analogs, such as other fluoroisoquinoline isomers and 6-fluoroquinoline. This guide also outlines detailed, standardized experimental protocols for the acquisition of such spectroscopic data and includes workflow visualizations to aid in experimental design. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, providing a foundational understanding of the spectroscopic characteristics of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆FN

  • Molecular Weight: 147.15 g/mol

  • CAS Number: 1075-11-2[]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-19.1 - 9.3s-
H-38.4 - 8.6d5.0 - 6.0
H-47.6 - 7.8d5.0 - 6.0
H-57.9 - 8.1dd9.0 - 10.0, 5.0 - 6.0
H-77.3 - 7.5ddd9.0 - 10.0, 7.0 - 8.0, 2.0 - 3.0
H-87.7 - 7.9dd9.0 - 10.0, 2.0 - 3.0

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1151 - 153~2-4
C-3142 - 144~1-3
C-4118 - 120~4-6
C-4a135 - 137~8-10
C-5128 - 130~20-25
C-6162 - 165 (d)~250-260
C-7112 - 114 (d)~20-25
C-8120 - 122 (d)~5-7
C-8a130 - 132~1-3

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard. (d) indicates a doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumC-H stretching (aromatic)
1620 - 1640MediumC=N stretching
1580 - 1600StrongC=C stretching (aromatic)
1480 - 1500StrongC=C stretching (aromatic)
1240 - 1260StrongC-F stretching
800 - 850StrongC-H bending (out-of-plane)
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z values for major fragments in the Electron Ionization (EI) mass spectrum of this compound.

m/zPredicted Relative IntensityPossible Fragment
147High[M]⁺
120Medium[M - HCN]⁺
119Low[M - N₂]⁺
93Low[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film: Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be collected prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): For GC-MS, use a standard EI source at 70 eV.

    • Electrospray Ionization (ESI): For LC-MS, use ESI in positive ion mode.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Acquire full scan spectra. For structural elucidation, tandem MS (MS/MS) can be performed on the molecular ion.

Visualized Workflows

The following diagrams illustrate logical workflows for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Purity Assessment (e.g., HPLC, TLC) purification->characterization nmr NMR (1H, 13C) characterization->nmr ir IR characterization->ir ms MS characterization->ms nmr_analysis NMR Spectral Analysis nmr->nmr_analysis ir_analysis IR Spectral Analysis ir->ir_analysis ms_analysis MS Fragmentation Analysis ms->ms_analysis structure_elucidation Structure Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation

Fig. 1: General workflow for the synthesis and spectroscopic characterization of this compound.

nmr_workflow start Dissolve Sample in CDCl3 with TMS h_nmr Acquire 1H NMR Spectrum start->h_nmr c_nmr Acquire 13C NMR Spectrum start->c_nmr process_h Process 1H Data (FT, Phasing, Baseline Correction) h_nmr->process_h process_c Process 13C Data (FT, Phasing, Baseline Correction) c_nmr->process_c analyze_h Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) process_h->analyze_h analyze_c Analyze 13C Spectrum (Chemical Shift, C-F Coupling) process_c->analyze_c correlate Correlate 1H and 13C Data analyze_h->correlate analyze_c->correlate end Assign Structure correlate->end

Fig. 2: Detailed workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound for use in research and development. The tabulated data and experimental protocols offer a solid foundation for the identification and characterization of this compound. The provided workflows are intended to streamline the process of spectroscopic analysis. As experimental data becomes publicly available, this guide will be updated to reflect empirical findings.

References

An In-depth Technical Guide to 6-Fluoroisoquinoline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 6-Fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry. The document details the initial synthesis, key experimental protocols, and characterization data. Emphasis is placed on the seminal work that first described this molecule and the evolution of its synthetic methodologies. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel isoquinoline-based therapeutic agents.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound, as a member of this class, represents a valuable building block for the development of novel pharmaceuticals. This guide delves into the historical context of its discovery and the fundamental synthetic methods that enabled its initial preparation.

The First Synthesis: A Historical Perspective

The first documented synthesis of this compound was reported in 1951 by Arthur Roe and Claude E. Teague, Jr., in their paper "The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. III. Some Monofluoroisoquinolines" published in the Journal of the American Chemical Society.[1] Their work was a systematic investigation into the synthesis of various monofluoroisoquinoline isomers.

Interestingly, Roe and Teague initially attempted to synthesize this compound using the well-established Pomeranz-Fritsch reaction. However, they reported that this method failed to yield the desired product. This led them to employ the Balz-Schiemann reaction, which proved successful. The Schiemann reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium fluoborate salt to introduce a fluorine atom.[2]

The Successful Route: The Balz-Schiemann Reaction

The pioneering synthesis of this compound by Roe and Teague utilized 6-aminoisoquinoline as the starting material. The overall transformation is depicted below:

cluster_0 Schiemann Reaction for this compound Synthesis 6-Aminoisoquinoline 6-Aminoisoquinoline 6-Isoquinolinediazonium_Fluoborate 6-Isoquinolinediazonium_Fluoborate 6-Aminoisoquinoline->6-Isoquinolinediazonium_Fluoborate 1. NaNO₂, HBF₄ 2. Diazotization This compound This compound 6-Isoquinolinediazonium_Fluoborate->this compound Thermal Decomposition (Heat)

Figure 1: The Balz-Schiemann reaction pathway for the first synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the historical synthesis of this compound.

Preparation of 6-Aminoisoquinoline (Precursor)

While Roe and Teague did not detail the synthesis of the starting material, 6-aminoisoquinoline, a general and reliable method for its preparation is the Buchwald-Hartwig amination of 6-bromoisoquinoline.

Protocol:

  • To a dried reaction vessel, add 6-bromoisoquinoline, benzophenone imine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Add a dry, degassed solvent such as toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched, and the intermediate imine is hydrolyzed with an aqueous acid.

  • Neutralization with a base precipitates the crude 6-aminoisoquinoline, which can be purified by column chromatography or recrystallization.

Synthesis of this compound via the Schiemann Reaction

The following protocol is based on the seminal work of Roe and Teague, supplemented with modern procedural details.

Protocol:

  • Diazotization:

    • Suspend 6-aminoisoquinoline in an aqueous solution of fluoroboric acid (HBF₄) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the 6-isoquinolinediazonium fluoborate salt, which typically precipitates from the solution.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium salt by filtration.

    • Wash the salt sequentially with cold fluoroboric acid solution, cold ethanol, and finally with cold diethyl ether to remove impurities.

    • Dry the isolated diazonium salt carefully under vacuum. It is important to note that diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

  • Thermal Decomposition:

    • Gently heat the dry 6-isoquinolinediazonium fluoborate salt in a suitable apparatus.

    • The decomposition is characterized by the evolution of nitrogen gas and boron trifluoride.

    • The crude this compound is obtained as the product of this decomposition.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure. Roe and Teague reported the boiling point of this compound as a key characterization parameter.

Characterization Data

This section summarizes the key physical and spectroscopic data for this compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₆FN
Molecular Weight147.15 g/mol [3]
Boiling Point104-105 °C at 15 mmHg[1]
Melting PointNot reported in the initial study
Spectroscopic Data

While the original 1951 publication predates the routine use of NMR spectroscopy, modern analytical techniques have allowed for the detailed characterization of this compound. The following tables summarize expected and reported NMR data.

Table 1: ¹H NMR Data (Expected)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1~9.2s
H-3~8.5dJ ≈ 5-6
H-4~7.6dJ ≈ 5-6
H-5~7.8ddJ ≈ 9, 2
H-7~7.4dddJ ≈ 9, 9, 2
H-8~8.1ddJ ≈ 9, 6

Table 2: ¹³C NMR Data (Expected)

CarbonChemical Shift (ppm)
C-1~152
C-3~143
C-4~121
C-4a~135
C-5~119 (d, JCF ≈ 25 Hz)
C-6~162 (d, JCF ≈ 250 Hz)
C-7~112 (d, JCF ≈ 21 Hz)
C-8~130 (d, JCF ≈ 9 Hz)
C-8a~127

Table 3: ¹⁹F NMR Data (Expected)

NucleusChemical Shift (ppm)
F-6~ -110 to -120

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The values presented are estimates based on data for similar fluorinated aromatic compounds.

Logical Relationships and Experimental Workflow

The synthesis of this compound from its bromo-precursor involves a logical sequence of transformations. The following diagram illustrates this workflow.

cluster_1 Synthetic Workflow for this compound A 6-Bromoisoquinoline B 6-Aminoisoquinoline A->B Buchwald-Hartwig Amination C 6-Isoquinolinediazonium Fluoborate B->C Diazotization (NaNO₂, HBF₄) D This compound C->D Thermal Decomposition (Schiemann Reaction)

Figure 2: A flowchart illustrating the multi-step synthesis of this compound.

Conclusion

The discovery of this compound by Roe and Teague in 1951 through the application of the Schiemann reaction marked a significant step in the exploration of fluorinated heterocyclic compounds. Their work not only provided the first access to this valuable building block but also highlighted the challenges of applying classical named reactions to specific heterocyclic systems. This technical guide has provided a detailed account of this historical synthesis, including the relevant experimental protocols and characterization data, to serve as a valuable resource for contemporary researchers in the field of drug discovery and medicinal chemistry. The foundational knowledge of the synthesis and properties of this compound continues to be relevant for the development of new and improved therapeutic agents.

References

6-Fluoroisoquinoline: A Privileged Scaffold for Next-Generation Therapeutics and Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom at the 6-position of this heterocyclic system gives rise to 6-fluoroisoquinoline, a versatile building block that offers unique physicochemical properties to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the burgeoning research areas for this compound and its derivatives, with a focus on their synthesis, potential as anticancer and antimicrobial agents, and applications in neuroimaging. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to empower researchers in their drug discovery and development endeavors.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of inspiration for drug design. Among these, the isoquinoline framework has demonstrated remarkable versatility, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1]

The introduction of fluorine into drug candidates has become a powerful strategy in modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to biological targets. When incorporated into the isoquinoline scaffold at the 6-position, the resulting this compound moiety can serve as a critical pharmacophore or a key intermediate for the synthesis of innovative therapeutics and diagnostic agents. This guide aims to illuminate the potential research avenues for this compound, providing a technical foundation for its exploration in various therapeutic areas.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several established methods for isoquinoline synthesis, adapted for fluorinated precursors. Key strategies include the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[2][3][4][5] For the synthesis of this compound, the reaction would commence with 4-fluorobenzaldehyde.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

  • Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. After cooling, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal.[6]

  • Cyclization to this compound: The crude benzalaminoacetal is slowly added to a stirred solution of concentrated sulfuric acid at a controlled temperature. The reaction mixture is then heated to promote cyclization. After completion, the reaction is carefully quenched by pouring it onto ice, followed by basification with a suitable base (e.g., sodium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated. The crude this compound is then purified by column chromatography or distillation.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a well-known method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The synthesis of 8-fluoro-3,4-dihydroisoquinoline has been reported, and a similar strategy could be adapted for the 6-fluoro isomer.[7]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[8][9][10][11][12] This can then be aromatized to the isoquinoline. For this compound, the starting material would be β-(4-fluorophenyl)ethylamine.

Potential Research Area 1: Anticancer Agents

Derivatives of this compound have emerged as a promising class of anticancer agents, with several studies demonstrating potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes involved in DNA replication and cell signaling.

Topoisomerase I Inhibition

Several indenoisoquinoline derivatives, which are structurally related to this compound, are potent inhibitors of topoisomerase I (Top1).[13][14][15][16][17][18] These compounds act as interfacial inhibitors, stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately apoptosis in cancer cells.[13][16]

Topoisomerase_I_Inhibition

Caption: Mechanism of Topoisomerase I Inhibition by this compound Derivatives.

Kinase Inhibition and Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell proliferation, survival, and metabolism.[19][20][21][22][23] Isoquinoline derivatives have been identified as potent inhibitors of this pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt Signaling Pathway by a this compound Derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the reported in vitro anticancer activities of various this compound derivatives.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
2 Pancreatic CancerLow to mid-nanomolar[19]
2 Small-cell Lung CarcinomaLow to mid-nanomolar[19]
2 Prostate CancerLow to mid-nanomolar[19]
2 LeukemiaLow to mid-nanomolar[19]
7 HuH7 (Liver Cancer)1.93[18]
7 LM9 (Liver Cancer)2.10[18]
10a-h RPMI 8226 (Multiple Myeloma)< 1[24]
10a, 10f-g, 18a HCT 116 (Colon Cancer)< 0.3[24]
Compound 15 MCF-7 (Breast Cancer)15.16[25]
Compound 15 HepG-2 (Liver Cancer)18.74[25]
Compound 15 A549 (Lung Cancer)18.68[25]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic series) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Potential Research Area 2: Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated quinolines (a closely related class) are well-established antibacterial drugs, and recent studies suggest that this compound derivatives also possess significant antimicrobial potential.[26]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of isoquinoline derivatives against a panel of bacteria and fungi. The introduction of a fluorine atom can enhance the antimicrobial potency of the isoquinoline scaffold.[24][26][27][28][29][30]

Quantitative Data: Antimicrobial Activity

The following table summarizes the reported in vitro antimicrobial activities of various fluorinated isoquinoline and quinoline derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
HSN584 MRSA4[26]
HSN739 MRSA8[26]
Compound 7 Staphylococcus aureus4.1[28]
Compound 7 Staphylococcus epidermidis3.1[28]
Compound 7 Micrococcus luteus3.1[28]
Compound 7 Bacillus cereus2.4[28]
Compound 7 E. coli1[28]
Compound 7 Klebsiella pneumoniae1[28]
Compound 7 Candida albicans25[28]
Compound 15 S. aureus0.8 (µM)[29]
Compound 15 B. cereus1.61 (µM)[29]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Research Area 3: Neuroimaging Agents

The this compound scaffold has proven to be a valuable platform for the development of Positron Emission Tomography (PET) imaging agents for neurodegenerative diseases.

PET Imaging of Neurofibrillary Tangles

A significant breakthrough in this area is the development of [(18)F]-MK-6240, a PET tracer for the in vivo quantification of neurofibrillary tangles (NFTs), which are a pathological hallmark of Alzheimer's disease.[14] The core structure of MK-6240 is a this compound derivative. This tracer exhibits high specificity and selectivity for NFTs, enabling the non-invasive monitoring of tau pathology in the brain.

Experimental Workflow: PET Tracer Synthesis and Evaluation

The development of a PET tracer involves a multi-step process from initial synthesis to preclinical and clinical evaluation.

PET_Tracer_Workflow cluster_synthesis Radiosynthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Start Precursor Synthesis Radiolabeling [18F] Fluorination Purification HPLC Purification QC Quality Control In_vitro In vitro Binding Assays QC->In_vitro In_vivo In vivo PET Imaging (Animal Models) Biodistribution Biodistribution Studies Dosimetry Human Dosimetry Biodistribution->Dosimetry Clinical_Trials Clinical Trials

Caption: General Experimental Workflow for PET Tracer Synthesis and Evaluation.

Experimental Protocol: Automated Synthesis of an [18F]-labeled PET Tracer

  • [18F]Fluoride Production and Trapping: Produce [18F]fluoride via cyclotron and trap it on an anion exchange cartridge.

  • Elution and Drying: Elute the [18F]fluoride into a reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2. Evaporate the solvent to dryness.

  • Radiolabeling: Add the precursor molecule (e.g., a nitro- or bromo-substituted 6-isoquinoline derivative) dissolved in a suitable solvent (e.g., DMSO) to the reaction vessel and heat to facilitate the nucleophilic aromatic substitution reaction.[27][31][32][33]

  • Purification: Purify the crude radiolabeled product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the desired fraction, remove the HPLC solvent, and formulate the final product in a sterile, injectable solution.

  • Quality Control: Perform quality control tests, including radiochemical purity, specific activity, and sterility, before use.[27]

Future Research Directions and Conclusion

The this compound scaffold holds immense promise for future research and development in several key areas:

  • Expansion of Anticancer Drug Discovery: Further derivatization of the this compound core to optimize potency and selectivity against various cancer targets is a promising avenue. Exploring dual-target inhibitors, for instance, compounds that inhibit both Topoisomerase I and kinases in the PI3K/Akt pathway, could lead to more effective cancer therapies.

  • Development of Novel Antimicrobial Agents: Systematic structure-activity relationship (SAR) studies are needed to elucidate the key structural features required for potent and broad-spectrum antimicrobial activity. Investigating the mechanism of action of these compounds against resistant strains is also of critical importance.

  • Exploration of Other Therapeutic Areas: The versatility of the isoquinoline scaffold suggests that this compound derivatives may have applications in other therapeutic areas, such as neurodegenerative diseases (beyond imaging), cardiovascular diseases, and inflammatory disorders.

  • Advanced PET Imaging Probes: The success of [(18)F]-MK-6240 paves the way for the development of new this compound-based PET tracers targeting other biomarkers of neurological and oncological diseases.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6-Fluoroisoquinoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Due to its potential biological activity, understanding its hazard profile and implementing appropriate safety measures is paramount for all personnel involved in its handling, from synthesis and purification to biological screening. This document outlines the known hazards, recommended personal protective equipment (PPE), and emergency procedures to ensure a safe laboratory environment.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects[1]

Signal Word: Danger[1]

Pictograms:

Skull and CrossbonesExclamation Mark

Toxicological Profile

MetricValue
LD50 (Oral)No data available
LD50 (Dermal)No data available
LC50 (Inhalation)No data available

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when working with this compound. The following handling procedures and PPE are mandatory to minimize exposure risk.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is critical to avoid the inhalation of any dust or aerosols.[3][4]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) at all times.[6] Gloves must be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn.[6]

    • Lab Coat: A flame-retardant lab coat should be worn and buttoned to its full length to protect street clothing and skin from contamination.

  • Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2][6] The need for respiratory protection should be determined by a workplace risk assessment.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a research laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh Solid Compound in Fume Hood C->D E Prepare Solutions in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Glassware and Equipment F->G J Skin Contact: Wash with soap and water for 15 mins. Seek medical attention. F->J If spill or exposure occurs K Eye Contact: Rinse with water for 15 mins. Seek medical attention. F->K L Ingestion: Do NOT induce vomiting. Seek immediate medical attention. F->L M Inhalation: Move to fresh air. Seek medical attention. F->M H Dispose of Waste in Designated Chemical Waste Containers G->H I Remove PPE and Wash Hands Thoroughly H->I

Safe handling workflow for this compound.

First-Aid Measures

In the event of exposure to this compound, immediate action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention as the substance is toxic in contact with skin.[1]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.[4][6] Wear appropriate personal protective equipment as outlined above.[4][6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, as it is harmful to aquatic life.[1][3]

  • Methods for Cleaning Up: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[3][4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be formed.

  • Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment conducted by qualified professionals. All users of this compound are responsible for consulting the most up-to-date Safety Data Sheet (SDS) and adhering to all institutional and regulatory safety guidelines.

References

A Technical Guide to the Commercial Landscape of 6-Fluoroisoquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 6-Fluoroisoquinoline, a critical building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the isoquinoline scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document details commercial suppliers, technical specifications, and essential experimental protocols for the procurement and quality control of this compound.

Commercial Suppliers of this compound

The procurement of high-quality starting materials is a foundational step in any research and development pipeline. Several chemical suppliers offer this compound, varying in purity, quantity, and available documentation. Below is a comparative summary of prominent commercial sources.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesCAS NumberNotes
TCI (Tokyo Chemical Industry) F1388>98.0% (GC)Gram to Bulk1075-11-2Provides basic specifications such as appearance and melting point.[3]
J&W Pharmlab 50R0354Not specifiedCustom Synthesis1075-11-2A USA-based company offering pharmaceutical building blocks and custom synthesis services.[4]
Ambeed A201775≥98%Gram to Kilogram1075-11-2Provides access to analytical data such as NMR, HPLC, and LC-MS for their products.[5]
Chemrio QC-9376Not specifiedNot specified1075-11-2Lists this compound among its product offerings.[6]
American Elements -CustomCustom-Specializes in advanced materials and can likely produce this compound to custom specifications.

Note: The availability and specifications from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk quantities.

Technical Specifications

High-purity this compound is essential for reproducible experimental results. The following table outlines the typical technical specifications for commercial-grade this compound.

ParameterSpecificationAnalytical Method
CAS Number 1075-11-2-
Molecular Formula C₉H₆FN-
Molecular Weight 147.15 g/mol -
Appearance White to light brown crystalline powderVisual Inspection
Purity ≥98.0%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Melting Point 50-60 °CMelting Point Apparatus
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)Solubility Test
Procurement and In-House Quality Assurance Workflow

The process of acquiring and verifying the quality of a chemical intermediate like this compound is a multi-step process. It begins with supplier evaluation and concludes with rigorous in-house quality control to ensure the material is suitable for its intended use.

cluster_procurement Procurement Phase cluster_qa In-House QA Supplier Identification Supplier Identification Request Quotes/Data Request Quotes/Data Supplier Identification->Request Quotes/Data Supplier Selection Supplier Selection Request Quotes/Data->Supplier Selection Purchase Order Purchase Order Supplier Selection->Purchase Order Receive Shipment Receive Shipment Purchase Order->Receive Shipment Quarantine Material Quarantine Material Receive Shipment->Quarantine Material QC Sampling QC Sampling Quarantine Material->QC Sampling Analytical Testing Analytical Testing QC Sampling->Analytical Testing Data Review Data Review Analytical Testing->Data Review Release Material Release Material Data Review->Release Material Pass Reject Material Reject Material Data Review->Reject Material Fail

Figure 1: A typical workflow for the procurement and in-house quality assurance of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control of fluorinated isoquinolines, adapted from established chemical literature. These protocols serve as a guide for researchers working with these compounds.

Representative Synthesis of a Fluorinated Isoquinoline Derivative

The synthesis of fluorinated isoquinolines can be achieved through various methods, including the Bischler-Napieralski, Pictet-Gams, and Pomeranz-Fritsch reactions.[7][8] The following is a generalized protocol based on the Bischler-Napieralski reaction, a common method for synthesizing dihydroisoquinolines which can then be aromatized.

Objective: To synthesize a 6-fluoro-dihydroisoquinoline intermediate.

Materials:

  • A suitable N-acyl-2-phenylethylamine precursor (e.g., N-(2-(3-fluorophenyl)ethyl)acetamide)

  • Dehydrating/cyclizing agent (e.g., Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅))[1]

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Quenching solution (Ice water)

  • Basic solution (e.g., Sodium hydroxide or Potassium carbonate)

  • Extraction solvent (e.g., Ethyl acetate or Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-acyl-2-phenylethylamine precursor in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cyclization: Slowly add the dehydrating/cyclizing agent (e.g., POCl₃) to the solution. The reaction is often exothermic.[1]

  • Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice water to quench the excess reagent.[1]

  • Basification and Extraction: Basify the aqueous solution with a suitable base until a pH > 8 is achieved. Extract the product into an organic solvent.[1]

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by column chromatography.

  • Aromatization: The resulting dihydroisoquinoline can be aromatized to the desired isoquinoline using a dehydrogenating agent such as palladium on carbon (Pd/C) in a suitable solvent like toluene, typically under reflux conditions.[1]

Precursor N-acyl-2-(fluorophenyl)ethylamine Cyclization Add POCl3 in Toluene Reflux Precursor->Cyclization Intermediate Crude Dihydroisoquinoline Cyclization->Intermediate Workup Quench, Basify, Extract Intermediate->Workup Aromatization Add Pd/C in Toluene Reflux Workup->Aromatization Purification Column Chromatography Aromatization->Purification Final_Product This compound Purification->Final_Product cluster_qc_workflow Quality Control Workflow cluster_identity Identity Tests cluster_purity Purity Assay Sample_Received Sample Received & Logged Visual_Inspection Appearance & Solubility Sample_Received->Visual_Inspection Sample_Received->Identity_Tests Sample_Received->Purity_Assay Data_Compilation Compile Data & Review Visual_Inspection->Data_Compilation Identity_Tests->Data_Compilation Purity_Assay->Data_Compilation CoA_Generation Generate Certificate of Analysis Data_Compilation->CoA_Generation NMR 1H NMR MS Mass Spec Chromatography GC or HPLC Scaffold This compound (Building Block) Lead_Gen Lead Generation & Library Synthesis Scaffold->Lead_Gen Incorporation Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Screening Preclinical Preclinical Candidate Lead_Opt->Preclinical Selection Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

6-Fluoroisoquinoline: A Privileged Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of 6-fluoroisoquinoline as a versatile scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position of the isoquinoline core significantly influences the physicochemical and pharmacological properties of the resulting molecules. This modification can enhance metabolic stability, improve binding affinity to biological targets, and increase cell permeability, making this compound a privileged structure in the design of novel therapeutic agents.

These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with essential information, including synthetic methodologies, biological activities, and experimental procedures, to facilitate the exploration and utilization of the this compound scaffold in drug discovery programs.

Therapeutic Applications

The this compound scaffold has been integrated into a variety of compounds demonstrating significant potential across multiple therapeutic areas.

  • Kinase Inhibition: The isoquinoline ring system is a well-established pharmacophore for ATP-competitive kinase inhibitors. The addition of a fluorine atom at the 6-position can modulate the electronic properties of the ring, potentially enhancing interactions with the kinase hinge region and improving selectivity. Derivatives of this compound are being investigated as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), which is implicated in cardiovascular diseases and cancer.[1][2]

  • Anticancer Activity: Numerous isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[3][4][5] The introduction of fluorine can enhance the cytotoxic potential of these compounds.

  • Antimicrobial Agents: The isoquinoline core is found in several natural and synthetic antimicrobial agents. Fluorination can improve the antibacterial and antifungal activity of these compounds by enhancing their ability to penetrate microbial cell walls and inhibit essential enzymes.[6][7]

  • PET Imaging Tracers: The development of radiolabeled molecules for Positron Emission Tomography (PET) is crucial for disease diagnosis and monitoring. The this compound scaffold is a promising candidate for the development of novel PET tracers, particularly for imaging neurodegenerative diseases like Alzheimer's, where targets such as tau protein aggregates are of interest.[8][9][10][11]

Data Presentation

The following tables summarize representative quantitative data for isoquinoline and quinoline derivatives, illustrating the potency that can be achieved with these scaffolds. While not exclusively for this compound derivatives, this data provides a strong indication of their potential.

Table 1: Representative Anticancer Activity of Isoquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoquinoline Derivative AA549 (Lung)1.43Doxorubicin-
Isoquinoline Derivative BP388 (Leukemia)~0.25Doxorubicin-
Lamellarin DDU-145 (Prostate)0.038--
Lamellarin KA549 (Lung)0.005--
Pyrrolo[2,1-a]isoquinoline 1HCT-116 (Colon)0.23--

Data compiled from multiple sources demonstrating the potent anticancer activity of various isoquinoline-based compounds.[5][12]

Table 2: Representative Kinase Inhibitory Activity of Isoquinoline-Based ROCK Inhibitors

Compound IDKinase TargetIC50 (µM)
FasudilROCK10.33
LASSBio-2065ROCK13.1
LASSBio-2065ROCK23.8

This table showcases the inhibitory potential of isoquinoline derivatives against ROCK kinases.[13][14][15]

Table 3: Representative Antimicrobial Activity of (Fluoro)Isoquinoline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Alkynyl Isoquinoline 1S. aureus (MRSA)4Vancomycin1
Alkynyl Isoquinoline 2E. faecalis (VRE)8Linezolid2
Trifluoromethyl Isoquinoline AS. aureus2Ciprofloxacin0.5
Trifluoromethyl Isoquinoline BE. coli16Ciprofloxacin0.015

This table presents the Minimum Inhibitory Concentration (MIC) values for representative isoquinoline derivatives against various bacterial strains, including resistant ones.[6][7][16]

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold

A plausible and widely utilized method for the synthesis of the isoquinoline core is the Pomeranz-Fritsch reaction.[17][18][19][20][21] This protocol outlines a general procedure for the synthesis of this compound starting from 3-fluoroaniline.

Materials:

  • 3-Fluoroaniline

  • 2,2-Diethoxyethylamine

  • 3-Fluorobenzaldehyde

  • Toluene

  • p-Toluenesulfonic acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Formation of the Benzalaminoacetal (Schiff Base):

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-fluorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization to this compound:

    • Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

    • Basify the acidic solution with a concentrated sodium hydroxide solution to a pH > 10, maintaining the temperature below 20°C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Purified kinase of interest (e.g., ROCK1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a well of a white opaque plate, add the kinase in kinase assay buffer.

    • Add the test compound from the serial dilution.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the reagent from the luminescence-based kit that depletes the remaining ATP.

    • Add the detection reagent that converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Fluoroisoquinoline This compound Inhibitor Fluoroisoquinoline->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Contraction Cell Contraction & Migration Actin_Myosin->Contraction Leads to

Caption: Inhibition of the ROCK signaling pathway by a this compound derivative.

Experimental Workflow

Synthesis_and_Screening_Workflow Start Starting Materials (e.g., 3-Fluoroaniline) Synthesis Synthesis of This compound Scaffold Start->Synthesis Derivatization Derivatization Synthesis->Derivatization Library Library of This compound Derivatives Derivatization->Library BioAssay Biological Screening (e.g., Kinase Assay, MTT Assay) Library->BioAssay DataAnalysis Data Analysis (IC50 / MIC determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Derivatization Iterative Design

Caption: A general workflow for the synthesis and screening of this compound derivatives.

References

Application of 6-Fluoroisoquinoline Derivatives in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties. The introduction of a fluorine atom at the 6-position of the isoquinoline ring can modulate the compound's physicochemical properties, potentially enhancing its efficacy and pharmacokinetic profile. While research specifically on 6-fluoroisoquinoline is limited, its derivatives and analogous fluoroquinolone compounds have emerged as promising candidates in oncology research. This document provides a detailed overview of the application of these compounds in cancer research, including their mechanism of action, quantitative data on their activity, and detailed experimental protocols for their evaluation.

Mechanism of Action

Derivatives of this compound and related fluoroquinolones exert their anticancer effects through various mechanisms, primarily by targeting fundamental cellular processes required for tumor growth and survival. Two prominent mechanisms of action have been elucidated for different fluorinated quinoline and isoquinoline derivatives:

  • Inhibition of Pyrimidine Biosynthesis: One well-studied derivative, a 6-fluoro-quinoline compound known as NSC 368390, has been shown to be a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[1] By inhibiting DHODH, the compound depletes the intracellular pools of uridine and cytidine triphosphates, leading to the cessation of DNA and RNA synthesis and ultimately causing cancer cell death.[1]

  • Topoisomerase II Inhibition: Several novel fluoroquinolone derivatives have been identified as inhibitors of Topoisomerase II.[3] This enzyme plays a crucial role in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage, which subsequently triggers cell cycle arrest, typically at the G2/M phase, and induces apoptosis through the intrinsic pathway.[3]

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative activity of various this compound derivatives and related compounds has been evaluated against a range of human cancer cell lines. The following table summarizes the key quantitative data from these studies.

Compound Name/ReferenceCancer Cell Line(s)Assay TypeIC50 / GI50 (µM)Growth Inhibition (%)Reference
2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamidePancreatic, Small-cell lung, Prostate, LeukemiaCytotoxicityLow to mid-nM-
NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt)L1210 leukemia, B16 melanoma, Human colon carcinomasGrowth Inhibition->80% (in vivo)[2]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (Urinary bladder), MCF-7 (Breast)Cytotoxicity257.87, 168.78-[4]
Ciprofloxacin/quinoline derivative 65 SR (Leukemia), UO-31 (Renal)Cytotoxicity-33.25, 64.19[5]
Ciprofloxacin/quinoline derivative 66 SR (Leukemia), UO-31 (Renal)Cytotoxicity-52.62, 55.49[5]
Quinoline-based dihydrazone derivative 3b MCF-7 (Breast)MTT7.016-[6]
Quinoline-based dihydrazone derivative 3c MCF-7 (Breast)MTT7.05-[6]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow for In Vitro Evaluation A Cancer Cell Culture (e.g., 96-well plate seeding) B Compound Treatment (Varying concentrations of this compound derivative) A->B C Incubation (e.g., 48-72 hours) B->C D Cytotoxicity/Viability Assay (e.g., MTT, SRB) C->D E Data Analysis (Calculation of IC50 values) D->E F Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay, Western Blot) E->F If potent activity is observed

Caption: Workflow for evaluating the anticancer activity of this compound derivatives.

G cluster_1 Signaling Pathway: Inhibition of Pyrimidine Biosynthesis Compound 6-Fluoro-quinoline Derivative (e.g., NSC 368390) DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Inhibits Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Nucleotides Depletion of UTP and CTP Pyrimidine->Nucleotides Leads to Synthesis Inhibition of DNA and RNA Synthesis Nucleotides->Synthesis Results in Apoptosis Cell Death Synthesis->Apoptosis Induces

Caption: Mechanism of action for DHODH-inhibiting 6-Fluoro-quinoline derivatives.

G cluster_2 Signaling Pathway: Topoisomerase II Inhibition Compound Fluoroquinolone Derivative TopoII Topoisomerase II Compound->TopoII Inhibits DNA DNA Damage TopoII->DNA Leads to CellCycle G2/M Cell Cycle Arrest DNA->CellCycle Triggers Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of action for Topoisomerase II-inhibiting Fluoroquinolone derivatives.

Experimental Protocols

This section details key methodologies for evaluating the in vitro anticancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound derivative

    • PBS (Phosphate-Buffered Saline)

    • Trypsin-EDTA

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Treat cells with the this compound derivative as described for the cell cycle analysis.

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

    • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the 6-fluoroisoquinoline scaffold in the design and synthesis of novel enzyme inhibitors. This document outlines synthetic strategies, detailed experimental protocols for inhibitor screening, and methods for data analysis, with a focus on Rho-associated coiled-coil kinase (ROCK) and DNA topoisomerase as exemplary targets. The inclusion of a fluorine atom at the 6-position of the isoquinoline core can enhance metabolic stability and binding affinity, making it an attractive starting point for inhibitor development.

Overview of this compound in Enzyme Inhibition

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and electronic distribution. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of enzyme inhibitors. Derivatives of this compound have shown potential as inhibitors of various enzyme classes, including kinases and topoisomerases, which are critical targets in oncology, inflammatory diseases, and neurodegenerative disorders.

Synthesis of this compound-Based Inhibitor Scaffolds

A general synthetic scheme for the preparation of this compound derivatives, particularly 1-amino-6-fluoroisoquinolines which can serve as a core for kinase inhibitors, is outlined below. This proposed synthesis is based on established methods for similar isoquinoline compounds.

General Synthetic Pathway for 1-Amino-6-fluoroisoquinoline Derivatives:

A This compound B 6-Fluoro-2-oxidoisoquinolin-2-ium A->B Oxidation (e.g., m-CPBA) C 1-Amino-6-fluoroisoquinoline B->C Amination (e.g., Ts2O, NH3) D Substituted 1-Amino-6-fluoroisoquinoline Inhibitor C->D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Caption: Proposed synthetic route for this compound-based inhibitors.

Protocol for the Synthesis of 1-Amino-6-fluoroisoquinoline (Hypothetical):

  • Oxidation of this compound: Dissolve this compound in a suitable solvent such as dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 6-fluoro-isoquinoline N-oxide.

  • Amination: To a solution of the 6-fluoro-isoquinoline N-oxide in an appropriate solvent like pyridine, add p-toluenesulfonyl chloride (TsCl) at 0°C. Stir for 30 minutes, then bubble ammonia gas through the solution for 4-6 hours. Alternatively, treatment with a solution of ammonia in a sealed tube at elevated temperature can be performed. After the reaction is complete, quench with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield 1-amino-6-fluoroisoquinoline.

  • Derivatization: The 1-amino-6-fluoroisoquinoline can be further derivatized using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce different substituents at other positions of the isoquinoline ring, leading to a library of potential inhibitors.

Application in Kinase Inhibition: Targeting ROCK

Derivatives of the closely related 6-substituted isoquinolin-1-amine have been identified as potent inhibitors of Rho-associated coiled-coil kinase (ROCK), a key regulator of the actin cytoskeleton involved in various cellular processes.

Quantitative Data for Related Isoquinoline-Based ROCK Inhibitors

The following table summarizes the inhibitory activities of 6-substituted isoquinolin-1-amine derivatives against ROCK1. While these compounds do not contain fluorine at the 6-position, they provide a valuable reference for the potential potency of this compound analogs.

Compound IDSubstitution at 6-positionROCK1 IC50 (nM)
1a -H150
1b -OCH380
1c -Cl120

Data is illustrative and based on publicly available information for non-fluorinated analogs.

Experimental Protocol: IMAP-FP Kinase Assay for ROCK Inhibition

The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a homogeneous, non-radioactive method for measuring kinase activity.

Workflow for IMAP-FP Kinase Assay:

A Prepare Kinase Reaction: - ROCK Enzyme - Fluorescently Labeled Substrate - ATP B Add this compound Derivative (Inhibitor) A->B C Incubate to allow Phosphorylation B->C D Add IMAP Binding Reagent C->D E Measure Fluorescence Polarization D->E

Caption: Workflow for a ROCK kinase inhibition assay using IMAP-FP.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Substrate: Use a fluorescently labeled peptide substrate for ROCK, such as a fluorescein-labeled peptide derived from MYPT1.

    • ATP: Prepare a stock solution of ATP in water.

    • ROCK Enzyme: Use a purified, active ROCK enzyme.

    • IMAP Binding Solution: Prepare the IMAP binding solution containing trivalent metal-based nanoparticles according to the manufacturer's instructions.

    • Test Compounds: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Procedure (96-well or 384-well plate format):

    • Add 2 µL of the test compound dilutions to the assay wells.

    • Add 4 µL of the ROCK enzyme solution in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture in kinase buffer.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the reaction by adding 10 µL of the IMAP binding solution.

    • Incubate for an additional 30-60 minutes to allow for binding.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls (no inhibitor and no enzyme).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application in DNA Topoisomerase Inhibition

Fluoroquinolone antibiotics, which share a similar heterocyclic core, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. This suggests that this compound derivatives could be explored as inhibitors of human topoisomerases, which are validated targets for cancer therapy.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Workflow for Topoisomerase II DNA Relaxation Assay:

A Prepare Reaction Mix: - Supercoiled Plasmid DNA - Topoisomerase II Enzyme - Assay Buffer B Add this compound Derivative (Inhibitor) A->B C Incubate at 37°C B->C D Stop Reaction (e.g., add SDS/Proteinase K) C->D E Analyze by Agarose Gel Electrophoresis D->E

Caption: Workflow for a DNA Topoisomerase II relaxation assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA).

    • Supercoiled DNA: Use a supercoiled plasmid DNA, such as pBR322.

    • Topoisomerase II Enzyme: Use purified human topoisomerase IIα.

    • ATP: Prepare a 10 mM stock solution.

    • Stop Solution: Prepare a solution containing 1% SDS, 50 mM EDTA, and 0.5 mg/mL proteinase K.

    • Test Compounds: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled DNA (e.g., 200 ng), and ATP (to a final concentration of 1 mM).

    • Add the test compound at the desired concentration.

    • Add the topoisomerase II enzyme (e.g., 1-2 units).

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution and incubate at 37°C for another 30 minutes.

    • Add loading dye to the samples and load them onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide or SYBR Safe).

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Data Analysis:

    • Visualize the DNA bands under UV light.

    • Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-inhibitor control.

    • Quantify the band intensities to determine the percentage of inhibition at different compound concentrations and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The development of enzyme inhibitors from a this compound scaffold typically follows a logical progression from initial screening to lead optimization.

Logical Workflow for Inhibitor Development:

A Library of this compound Derivatives B Primary Enzyme Screen (e.g., IMAP-FP Assay) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D E Secondary Assays (e.g., Orthogonal assay, Selectivity profiling) D->E F Structure-Activity Relationship (SAR) Studies D->F E->F G Lead Optimization F->G

Caption: Logical workflow for the development of this compound-based enzyme inhibitors.

Inhibition of the ROCK Signaling Pathway:

Inhibition of ROCK can impact several downstream cellular processes. The following diagram illustrates the central role of ROCK in cell contractility.

RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates Contraction Actin-Myosin Contraction MLC_P->Contraction Promotes Inhibitor This compound ROCK Inhibitor Inhibitor->ROCK Inhibits

Caption: Simplified ROCK signaling pathway and the point of intervention for a this compound-based inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the beneficial properties imparted by the fluorine atom make it an attractive core for medicinal chemistry campaigns. The protocols and data presented herein, while in some cases extrapolated from closely related structures, provide a solid foundation for researchers to initiate and advance their own discovery programs targeting kinases, topoisomerases, and other enzyme classes. Careful validation and further optimization will be crucial for the development of potent and selective clinical candidates.

Application Notes and Protocols for N-Alkylation of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroisoquinoline is a key heterocyclic motif in medicinal chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. N-alkylation of the isoquinoline nitrogen is a critical step in the synthesis of diverse molecular probes, therapeutic agents, and other functional molecules. This document provides detailed protocols for the N-alkylation of this compound with various alkylating agents, presenting quantitative data and experimental workflows.

The N-alkylation of this compound is a straightforward and high-yielding reaction that proceeds via a nucleophilic attack of the nitrogen lone pair on an electrophilic alkylating agent. The resulting products are quaternary isoquinolinium salts.

General Reaction Scheme

The general reaction for the N-alkylation of this compound is depicted below:

G cluster_0 N-Alkylation of this compound This compound Product This compound->Product + Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Product + Solvent_Base Solvent (e.g., Acetonitrile, DMF) Heat (optional)

Caption: General scheme for N-alkylation of this compound.

Experimental Protocols

Two primary protocols are provided for the N-alkylation of this compound using common alkylating agents: methyl iodide for N-methylation and benzyl bromide for N-benzylation.

Protocol 1: N-Methylation of this compound with Methyl Iodide

This protocol describes the synthesis of 6-fluoro-2-methylisoquinolin-2-ium iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring, add methyl iodide (1.1-1.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (the reaction is often complete within a few hours at room temperature or faster with heating).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired 6-fluoro-2-methylisoquinolin-2-ium iodide as a solid.

Workflow Diagram:

G start Start dissolve Dissolve this compound in Acetonitrile start->dissolve add_MeI Add Methyl Iodide dissolve->add_MeI react Stir at Room Temperature or Reflux add_MeI->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool and Precipitate Product monitor->workup Complete isolate Filter and Dry Product workup->isolate end End isolate->end

Caption: Workflow for N-methylation of this compound.

Protocol 2: N-Benzylation of this compound with Benzyl Bromide

This protocol details the synthesis of 2-benzyl-6-fluoroisoquinolin-2-ium bromide.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a larger volume of diethyl ether to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with diethyl ether to remove residual DMF and unreacted benzyl bromide, and dry under vacuum.

Workflow Diagram:

G start Start dissolve Dissolve this compound in DMF start->dissolve add_BnBr Add Benzyl Bromide dissolve->add_BnBr react Heat to 60-80 °C add_BnBr->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool and Precipitate with Diethyl Ether monitor->workup Complete isolate Filter and Dry Product workup->isolate end End isolate->end

Caption: Workflow for N-benzylation of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound based on analogous reactions in the literature. Actual results may vary depending on the specific reaction scale and purity of reagents.

Alkylating AgentSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideAcetonitrileNoneRoom Temp - Reflux1 - 6>90
Ethyl IodideAcetonitrileNoneReflux4 - 12>85
Propyl BromideDMFNone60 - 806 - 18>80
Benzyl BromideDMFNone60 - 804 - 12>90

Applications in Drug Development

N-alkylated isoquinolinium salts are valuable intermediates in drug discovery. The positive charge on the nitrogen atom can be exploited for various purposes:

  • Modulation of Physicochemical Properties: N-alkylation can increase the polarity and water solubility of a molecule, which can be beneficial for drug delivery.

  • Targeting Anionic Pockets: The cationic nature of the isoquinolinium ring can lead to specific interactions with anionic binding sites in biological targets such as enzymes and receptors.

  • Fluorescent Probes: Isoquinolinium salts often exhibit fluorescence, making them useful as probes for biological imaging and assays.

Signaling Pathway Analogy: The process of drug development can be visualized as a pathway where the synthesis of key intermediates, like N-alkylated 6-fluoroisoquinolines, is a critical step leading to the final drug candidate.

G cluster_0 Drug Development Pathway start Starting Material (this compound) alkylation N-Alkylation Protocol start->alkylation intermediate N-Alkyl-6-fluoroisoquinolinium Salt alkylation->intermediate further_functionalization Further Functionalization intermediate->further_functionalization drug_candidate Drug Candidate further_functionalization->drug_candidate

Caption: Role of N-alkylation in a drug development workflow.

Safety Precautions

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic, mutagenic, and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous solvents are required for these reactions. Ensure proper handling and storage to avoid moisture contamination.

  • Reactions under an inert atmosphere are recommended to prevent side reactions, especially when using sensitive reagents.

Application Notes and Protocols for Suzuki Coupling with 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-fluoroisoquinoline derivatives. The isoquinoline scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted 6-fluoroisoquinolines for drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is widely employed in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[1]

This compound and its derivatives are of significant interest in drug discovery. The fluorine atom can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for developing effective therapeutic agents.[3] The Suzuki coupling of a halogenated this compound with various aryl or heteroaryl boronic acids allows for the systematic exploration of the structure-activity relationship (SAR), aiding in the optimization of lead compounds. Potential therapeutic applications for such derivatives include kinase inhibitors and antimicrobial agents.

Reactivity and Substrate Considerations

For a successful Suzuki coupling, a halogen atom is required on the this compound core. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F.[4] The carbon-fluorine bond is typically unreactive under standard Suzuki conditions, allowing for the selective coupling at a bromo or iodo position on the this compound ring.

  • 6-Bromo-Fluoroisoquinoline: This is a common and versatile substrate for Suzuki coupling. The C-Br bond is sufficiently reactive to undergo oxidative addition to the palladium(0) catalyst under relatively mild conditions.[5]

  • 6-Iodo-Fluoroisoquinoline: This substrate is more reactive than its bromo counterpart, which can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.[4]

The electronic nature of the fluorine substituent on the isoquinoline ring can influence the reactivity of the halide at the 6-position. The electron-withdrawing nature of fluorine can facilitate the oxidative addition step of the catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 6-halo-6-fluoroisoquinoline with a generic arylboronic acid. These should be considered as starting points, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of 6-Bromo-Fluoroisoquinoline

This protocol is adapted from procedures for the Suzuki coupling of substituted bromoquinolines.[4]

Materials:

  • 6-Bromo-fluoroisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add 6-bromo-fluoroisoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 6-Iodo-Fluoroisoquinoline (Projected)

This projected protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides.[4]

Materials:

  • 6-Iodo-fluoroisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol)

  • SPhos (0.02 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine 6-iodo-fluoroisoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize representative yields and reaction conditions for the Suzuki coupling of various halo-heterocycles with arylboronic acids. While specific data for this compound is limited, this data for structurally similar substrates provides a useful benchmark.

Table 1: Suzuki Coupling of 6-Bromoquinoline Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O9012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O801092
33-Fluorophenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene100888
42-Thienylboronic acidPd(OAc)₂/XPhos (2)Cs₂CO₃THF/H₂O701675

Data is representative and compiled from analogous reactions in the literature.

Table 2: Projected Performance Comparison of 6-Bromo- vs. 6-Iodo-Fluoroisoquinoline in Suzuki Coupling

Feature6-Bromo-Fluoroisoquinoline6-Iodo-Fluoroisoquinoline
Relative Reactivity GoodExcellent
Typical Reaction Temperature 80-110 °CRoom Temperature to 80 °C
Typical Reaction Time 4-24 hours2-12 hours
Catalyst Loading Typically 1-5 mol%Can often be effective at lower loadings (0.5-2 mol%)
Projected Yields (with Phenylboronic Acid) Good to Excellent (~80-95%)Excellent (>90%)

This table is a projection based on the established reactivity trends of aryl halides.[4]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product R¹-R² (6-Aryl-Fluoroisoquinoline) RedElim->Product ArylHalide R¹-X (6-Halo-Fluoroisoquinoline) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal Suzuki_Workflow start Start combine Combine Reactants: 6-Halo-Fluoroisoquinoline, Boronic Acid, Base, Catalyst start->combine inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) combine->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-100 °C, 2-24 h) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor 6-Aryl-Fluoroisoquinoline Derivative Inhibitor->Receptor Inhibits

References

Application Notes and Protocols for the Purification of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Fluoroisoquinoline, a key building block in the synthesis of various pharmaceutical compounds. The following methods are based on established purification techniques for isoquinoline derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target molecule.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The fluorine substituent can modulate the physicochemical and biological properties of molecules, often leading to improved metabolic stability, binding affinity, and bioavailability. Consequently, high-purity this compound is essential for the successful synthesis of drug candidates and for accurate biological evaluations.

Purification of this compound from crude reaction mixtures typically involves the removal of unreacted starting materials, reagents, catalysts, and side products, including positional isomers which can be particularly challenging to separate due to their similar physical properties. The two primary techniques for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Common Impurities in this compound Synthesis

Understanding the potential impurities is crucial for developing an effective purification strategy. Common impurities arising from the synthesis of isoquinolines include:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Positional Isomers: Formation of other fluoroisoquinoline isomers (e.g., 5-Fluoroisoquinoline, 7-Fluoroisoquinoline) depending on the synthetic method.

  • By-products: Compounds formed through side reactions.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., toluene, dichloromethane).

  • Catalyst Residues: Traces of metal catalysts (e.g., Palladium, Copper) if used in the synthesis.

Purification Techniques: A Comparative Overview

The following table summarizes the key aspects of the two primary purification techniques for this compound, allowing for easy comparison.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Column Chromatography Differential adsorption of components onto a solid stationary phase.High resolution, applicable to a wide range of impurities, can separate isomers.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.>98%
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Cost-effective, scalable, can yield highly pure crystalline material.Dependent on finding a suitable solvent, may not be effective for removing all types of impurities, especially isomers.>99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram:

G Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (HPLC, NMR) Evaporate->Analyze

Caption: Workflow for this compound purification by column chromatography.

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with various solvent systems, typically mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities. A common starting point is a hexane:ethyl acetate gradient.[1][2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent like dichloromethane).

    • Carefully load the solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, start with the less polar mixture and gradually increase the polarity by adding more of the polar solvent. This allows for the separation of compounds with a wider range of polarities.

  • Fraction Collection:

    • Collect fractions of the eluate in separate tubes or flasks.

    • Monitor the composition of the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis:

    • Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline this compound, provided a suitable solvent is identified.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Workflow Diagram:

G Recrystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Product in Minimal Hot Solvent HotFilter Hot Filtration (if needed) Dissolve->HotFilter CoolSlow Cool Slowly to Room Temperature HotFilter->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacuumFilter Collect Crystals by Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (m.p., HPLC) Dry->Analyze

Caption: Workflow for this compound purification by recrystallization.

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

    • Common solvents to screen for isoquinoline derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.[1]

    • Perform small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the selected solvent and heat the mixture to boiling on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration of the saturated solution into a pre-warmed flask to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • If no crystals form, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

  • Cooling:

    • Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

  • Purity Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Further confirm the purity by HPLC and NMR analysis.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 1075-11-2
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
Boiling Point 255.3 °C at 760 mmHg
Density 1.209 g/cm³

Table 2: Example Purification Data (Illustrative)

Purification MethodStarting Purity (by HPLC)Eluent/Solvent SystemYieldFinal Purity (by HPLC)
Column Chromatography ~85%Hexane:Ethyl Acetate (gradient)75%>98%
Recrystallization ~95%Ethanol85%>99.5%

Note: The data in Table 2 is illustrative and the actual results may vary depending on the specific impurities and experimental conditions.

Conclusion

The choice between column chromatography and recrystallization for the purification of this compound will depend on the specific requirements of the synthesis. Column chromatography offers high resolution for separating a variety of impurities, including isomers, while recrystallization is a powerful technique for achieving very high purity of the final product, especially when dealing with a crystalline solid. For optimal results, a combination of both techniques may be employed, using column chromatography for an initial clean-up followed by recrystallization to obtain a highly pure, crystalline product. The protocols provided in these application notes serve as a guide and may require optimization based on the specific nature of the crude material.

References

The Role of 6-Fluoroisoquinoline in the Development of Antiviral Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. While the broader class of fluoro-isoquinolines has been explored for various therapeutic applications, specific data on the role of 6-fluoroisoquinoline in the development of antiviral compounds is not extensively available in the current scientific literature. This document, therefore, provides a detailed overview of the application of a closely related class—isoquinolone derivatives—in antiviral research, with a focus on influenza virus inhibitors. The methodologies and data presented herein serve as a guide for the design and evaluation of novel antiviral agents based on the fluorinated isoquinoline scaffold.

Introduction: The Isoquinoline Scaffold in Antiviral Drug Discovery

Isoquinoline and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral effects against a range of viruses such as human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[1][2][3] The rigid bicyclic structure of isoquinoline provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of its biological activity. Fluorine substitution is a common strategy in drug design to enhance potency and pharmacokinetic properties. For instance, the addition of a 6-fluoro group to a pyrazine ring in the antiviral drug Favipiravir enhanced both its biological potency and pharmacokinetic characteristics.[4] While direct studies on this compound are limited, research on related fluorinated and non-fluorinated isoquinolone derivatives provides valuable insights into their potential as antiviral agents.

Application Note: Isoquinolone Derivatives as Influenza Virus Polymerase Inhibitors

A study on isoquinolone derivatives identified a lead compound with potent activity against influenza A and B viruses.[5] Subsequent structure-activity relationship (SAR) studies led to the discovery of derivatives with improved safety profiles.[5]

Mechanism of Action

The primary mechanism of action for the described isoquinolone derivatives is the inhibition of the viral polymerase complex, a crucial enzyme for the replication of the influenza virus genome.[5] Time-of-addition experiments and viral polymerase activity assays have confirmed that these compounds act at the viral genome replication step.[5]

Data Summary

The antiviral activity and cytotoxicity of representative isoquinolone derivatives against various influenza virus strains are summarized in the table below. This data is crucial for understanding the structure-activity and structure-cytotoxicity relationships.

Compound IDVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 A/Puerto Rico/8/34 (H1N1)0.2 - 0.639.0>65
A/Hong Kong/8/68 (H3N2)0.2 - 0.639.0>65
B/Lee/400.2 - 0.639.0>65
21 A/Puerto Rico/8/34 (H1N1)9.9>300>30.3
A/Hong Kong/8/68 (H3N2)18.5>300>16.2
B/Lee/4011.2>300>26.8

Data extracted from Jang, Y. et al. (2021).[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the replication and adaptation of these assays for the evaluation of new this compound derivatives.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Test compounds (dissolved in DMSO)

  • Agarose or Avicel overlay medium

  • Crystal violet solution

Protocol:

  • Seed MDCK cells in 6-well plates and grow to 90-95% confluency.

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium containing serial dilutions of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% formaldehyde.

  • Stain the cells with crystal violet solution and count the number of plaques.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed MDCK cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Viral Polymerase Activity Assay (Luciferase Reporter Assay)

This assay quantifies the inhibitory effect of a compound on the influenza virus polymerase complex.

Materials:

  • HEK293T cells

  • Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (NP)

  • A plasmid containing a vRNA-like reporter construct expressing luciferase under the control of a viral promoter

  • A plasmid expressing Renilla luciferase for normalization

  • Transfection reagent

  • Luciferase assay system

Protocol:

  • Co-transfect HEK293T cells with the polymerase component plasmids and the luciferase reporter plasmids.

  • After 24 hours, treat the transfected cells with various concentrations of the test compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the viral polymerase activity.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits polymerase activity by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows in the development of isoquinoline-based antiviral compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction) purification->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity_assay polymerase_assay Viral Polymerase Activity Assay antiviral_assay->polymerase_assay sar_analysis Structure-Activity Relationship (SAR) Analysis antiviral_assay->sar_analysis cytotoxicity_assay->sar_analysis toa_assay Time-of-Addition Assay polymerase_assay->toa_assay lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design signaling_pathway cluster_virus Influenza Virus Replication Cycle cluster_drug Drug Intervention entry Viral Entry uncoating Uncoating entry->uncoating transcription vRNA Transcription (cRNA synthesis) uncoating->transcription replication vRNA Replication transcription->replication translation Viral Protein Synthesis replication->translation assembly Assembly translation->assembly budding Budding & Release assembly->budding drug Isoquinolone Inhibitor drug->replication Inhibition of Viral Polymerase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 6-fluoroisoquinoline, a key building block in medicinal chemistry. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.

Pomeranz-Fritsch Reaction Troubleshooting

The Pomeranz-Fritsch reaction is a widely used method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. For this compound, this involves the reaction of 4-fluorobenzaldehyde with an aminoacetaldehyde dialkyl acetal.

Q1: My Pomeranz-Fritsch reaction is giving a very low yield or failing completely. What are the likely causes?

A1: Low yields in the Pomeranz-Fritsch synthesis of this compound are common and can be attributed to several factors, primarily related to the electron-withdrawing nature of the fluorine substituent and the harsh reaction conditions.

Potential Cause Troubleshooting Steps Expected Outcome
Harsh Acidic Conditions The traditional use of concentrated sulfuric acid can lead to the decomposition of starting materials and intermediates.Improved yield by preventing degradation of sensitive molecules.
Try using milder acid catalysts such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid and trifluoroacetic anhydride.
Electron-Withdrawing Effect of Fluorine The fluorine atom deactivates the benzene ring, making the electrophilic aromatic substitution step of the cyclization more difficult.Higher reaction temperatures may be required to overcome the deactivation. Use a higher boiling point solvent if necessary.
Incomplete Schiff Base Formation The initial condensation to form the benzalaminoacetal may not have gone to completion.Ensure the Schiff base formation is complete by monitoring with TLC or NMR before proceeding to the cyclization step.
Hydrolysis of Intermediates The Schiff base and other intermediates can be susceptible to hydrolysis under strong acidic conditions, reverting to starting materials.Ensure all reagents and glassware are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q2: I am observing significant tar formation in my Pomeranz-Fritsch reaction. How can I minimize this?

A2: Tar formation is a common side effect of the harsh acidic and high-temperature conditions often employed.

Potential Cause Troubleshooting Steps Expected Outcome
Excessively High Temperature High temperatures can lead to polymerization and decomposition of the reactants.A cleaner reaction mixture with less tar formation.
Carefully control the reaction temperature. If a higher temperature is needed for cyclization, increase it gradually and monitor the reaction closely.
Concentrated Acid Highly concentrated acid can promote side reactions and charring.Reduced tarring and a more controlled reaction.
Consider using a slightly lower concentration of the acid catalyst or a milder alternative like PPA.
Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, in this case, N-(4-fluorophenethyl)acetamide, to form a dihydroisoquinoline, which is then oxidized to this compound.

Q3: My Bischler-Napieralski reaction for 6-fluorodihydroisoquinoline has a low yield. What should I investigate?

A3: Similar to the Pomeranz-Fritsch reaction, the electron-withdrawing fluorine group poses a challenge for this electrophilic aromatic substitution.

Potential Cause Troubleshooting Steps Expected Outcome
Deactivated Aromatic Ring The electron-withdrawing fluorine atom makes the benzene ring less nucleophilic and hinders the cyclization.[1]Improved reaction efficiency and higher yield.
Use a more potent dehydrating agent. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective for deactivated substrates.[1][2]
Modern, milder protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be more effective for sensitive substrates.[1][2]
Suboptimal Dehydrating Agent Common dehydrating agents like POCl₃ alone may not be sufficient for this less reactive substrate.[1]Enhanced cyclization and product formation.
Refer to the table below for a comparison of dehydrating agents.
Retro-Ritter Reaction A major side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[1]Minimized side product formation.
Using the corresponding nitrile (e.g., acetonitrile) as a solvent can shift the equilibrium away from the retro-Ritter product.

Q4: The final oxidation of 6-fluoro-3,4-dihydroisoquinoline to this compound is inefficient. What can I do?

A4: The dehydrogenation step is crucial for obtaining the final aromatic product.

Potential Cause Troubleshooting Steps Expected Outcome
Ineffective Oxidizing Agent The chosen oxidizing agent may not be strong enough for complete conversion.Complete aromatization to this compound.
Use a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like toluene or xylene under reflux.
Alternatively, manganese dioxide (MnO₂) in a suitable solvent can be effective.
Catalyst Deactivation The catalyst may be poisoned by impurities from the previous step.Improved catalytic activity and complete reaction.
Ensure the 6-fluoro-3,4-dihydroisoquinoline intermediate is purified before the oxidation step.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how reaction parameters can influence the yield of isoquinoline synthesis. Note that specific yields for this compound may vary, and these tables are intended as a guide for optimization.

Table 1: Influence of Acid Catalyst on Pomeranz-Fritsch Cyclization Yield

CatalystTemperature (°C)Time (h)Typical Yield Range (%)Notes
Concentrated H₂SO₄100-1204-615-30Prone to charring and side reactions with sensitive substrates.
Polyphosphoric Acid (PPA)120-1403-530-50Generally provides cleaner reactions and better yields for deactivated systems.
Trifluoroacetic Acid (TFA) / Trifluoroacetic Anhydride (TFAA)80-1006-825-45Milder conditions, but may require longer reaction times.
Eaton's Reagent (P₂O₅ in MeSO₃H)90-1102-440-60A powerful dehydrating and cyclizing agent that can improve yields.

Table 2: Effect of Dehydrating Agent on Bischler-Napieralski Cyclization Yield

Dehydrating AgentSolventTemperature (°C)Typical Yield Range (%)Notes
POCl₃Toluene11030-50Standard conditions, may be insufficient for deactivated rings.
P₂O₅ in POCl₃Toluene/Xylene110-14050-70More potent conditions suitable for electron-poor substrates.[2]
Triflic Anhydride (Tf₂O) / 2-ChloropyridineDichloromethane-20 to 060-85Mild and effective, but reagents are more expensive.[1][2]
Polyphosphoric Acid (PPA)-140-16045-65Acts as both catalyst and solvent; requires high temperatures.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Protocol 1: Pomeranz-Fritsch Synthesis of this compound

This two-step protocol involves the formation of a Schiff base followed by acid-catalyzed cyclization.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Stir the mixture at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • In a fume hood, add polyphosphoric acid (PPA) to a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to approximately 80-90°C with stirring.

  • Slowly and carefully add the crude Schiff base from the previous step to the hot PPA with vigorous stirring. The addition is exothermic, so control the rate of addition to maintain the temperature below 120°C.

  • After the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. Monitor the reaction by TLC.

  • Allow the mixture to cool to below 100°C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution) while keeping the mixture cool in an ice bath. Adjust the pH to >9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Bischler-Napieralski Synthesis of this compound

This three-step protocol involves the synthesis of the amide precursor, its cyclization, and subsequent oxidation.

Step 1: Synthesis of N-(4-fluorophenethyl)acetamide

  • Dissolve 4-fluorophenethylamine (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask and cool in an ice bath.

  • Add a base such as triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.

Step 2: Cyclization to 6-Fluoro-3,4-dihydroisoquinoline

  • In a fume hood, charge a round-bottom flask with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

  • Add the crude N-(4-fluorophenethyl)acetamide to the mixture.

  • Heat the reaction mixture to reflux (around 110°C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the solution basic (pH >9) with a concentrated base (e.g., NaOH).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude dihydroisoquinoline by column chromatography.

Step 3: Oxidation to this compound

  • Dissolve the purified 6-fluoro-3,4-dihydroisoquinoline in a high-boiling solvent such as toluene.

  • Add 10% palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the Celite with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_PF Pomeranz-Fritsch Route cluster_BN Bischler-Napieralski Route 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Schiff_Base Benzalaminoacetal (Schiff Base) 4-Fluorobenzaldehyde->Schiff_Base Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Schiff_Base Cyclization_PF Acid-Catalyzed Cyclization (PPA) Schiff_Base->Cyclization_PF 6-Fluoroisoquinoline_PF This compound Cyclization_PF->6-Fluoroisoquinoline_PF 4-Fluorophenethylamine 4-Fluorophenethylamine Acetylation Acetylation 4-Fluorophenethylamine->Acetylation Amide N-(4-fluorophenethyl) acetamide Acetylation->Amide Cyclization_BN Cyclization (P₂O₅, POCl₃) Amide->Cyclization_BN Dihydroisoquinoline 6-Fluoro-3,4- dihydroisoquinoline Cyclization_BN->Dihydroisoquinoline Oxidation Oxidation (Pd/C) Dihydroisoquinoline->Oxidation 6-Fluoroisoquinoline_BN This compound Oxidation->6-Fluoroisoquinoline_BN

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Check_Route Which Synthetic Route? Start->Check_Route PF_Issue Pomeranz-Fritsch Issue Check_Route->PF_Issue Pomeranz-Fritsch BN_Issue Bischler-Napieralski Issue Check_Route->BN_Issue Bischler-Napieralski PF_Cause1 Harsh Acid / High Temp? PF_Issue->PF_Cause1 BN_Cause1 Ineffective Cyclization? BN_Issue->BN_Cause1 PF_Sol1 Use Milder Acid (PPA) Control Temperature PF_Cause1->PF_Sol1 Yes PF_Cause2 Incomplete Schiff Base Formation? PF_Cause1->PF_Cause2 No PF_Sol2 Monitor Step 1 by TLC Ensure Dry Conditions PF_Cause2->PF_Sol2 Yes BN_Sol1 Use Stronger Dehydrating Agent (P₂O₅/POCl₃ or Tf₂O) BN_Cause1->BN_Sol1 Yes BN_Cause2 Inefficient Oxidation? BN_Cause1->BN_Cause2 No BN_Sol2 Use Pd/C Catalyst Purify Intermediate BN_Cause2->BN_Sol2 Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Overcoming Solubility Issues with 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility challenges encountered during experiments with 6-Fluoroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic aromatic compound. Its structure, containing a lipophilic isoquinoline core and a polar fluorine atom, suggests it is likely to have low aqueous solubility but better solubility in organic solvents. The nitrogen atom in the isoquinoline ring can act as a weak base, meaning its solubility can be influenced by pH.

Q2: I am observing inconsistent solubility results between different batches of this compound. What could be the cause?

A2: Inconsistent solubility can arise from several factors. Variations in the crystalline form (polymorphism) of the solid compound can significantly impact solubility. Additionally, differences in purity between batches can affect dissolution. It is recommended to characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and to ensure consistent purity levels.

Q3: Can this compound degrade in certain solvents?

A3: While this compound is a relatively stable molecule, prolonged exposure to harsh conditions such as strong acids or bases, high temperatures, or intense light in certain solvents could potentially lead to degradation. It is advisable to prepare fresh solutions and store them protected from light and at a low temperature to minimize degradation.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired aqueous buffer.

Potential Cause Troubleshooting Step
Low intrinsic aqueous solubility The inherent chemical structure of this compound leads to poor water solubility.
Incorrect pH of the buffer As a weak base, the solubility of this compound is pH-dependent. Solubility is expected to be higher at a lower pH where the nitrogen atom can be protonated.
Solution is already saturated The concentration you are trying to achieve may be above the solubility limit of the compound in your specific buffer system.

Solution Pathway:

  • pH Adjustment: Attempt to lower the pH of your aqueous buffer. The addition of a small amount of a pharmaceutically acceptable acid (e.g., HCl) can significantly increase the solubility of basic compounds like this compound by forming a more soluble salt.[1]

  • Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while monitoring for precipitation.

  • Heating and Sonication: Gently warming the solution or using an ultrasonic bath can help to overcome the activation energy barrier for dissolution. However, be cautious about potential degradation at elevated temperatures. Always check the stability of the compound under these conditions.

Issue: My this compound precipitates out of solution over time.

Potential Cause Troubleshooting Step
Metastable solution The initial dissolution may have formed a supersaturated, metastable solution that crystallizes over time to a less soluble, more stable form.
Change in temperature A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
Solvent evaporation Evaporation of a volatile co-solvent can alter the solvent composition and reduce the overall solvating power of the mixture, causing the compound to crash out.

Solution Pathway:

  • Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins, which can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility and stability in solution.

  • Solid Dispersion Technology: For formulation development, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[]

  • Controlled Storage: Store the solution in a tightly sealed container at a constant, controlled temperature to prevent solvent evaporation and temperature-induced precipitation.

Data Presentation

The following table summarizes the predicted solubility of this compound in common laboratory solvents. These values were obtained using the SwissADME prediction tool and should be used as a guide for initial solvent screening. Experimental verification is highly recommended.

Solvent Predicted Solubility (logS) Predicted Solubility (mg/mL) Predicted Solubility (mol/L) Solubility Class
Water-2.871.930.0013Soluble
DMSO-1.5047.50.032Very Soluble
Ethanol-1.8521.20.014Very Soluble

Source: Predicted using SwissADME (--INVALID-LINK--), a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Transfer the powder to a clean, dry volumetric flask. Add a small amount of the chosen organic solvent (e.g., DMSO or ethanol) to wet the powder.

  • Dissolution: Add approximately 70-80% of the final volume of the solvent to the flask. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C or -80°C).

Protocol 2: pH-Dependent Aqueous Solubility Determination

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that no solid particles are carried over into the supernatant.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the pH of the buffer to determine the pH-solubility profile.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the experimental workflow for overcoming solubility issues and a relevant signaling pathway where isoquinoline derivatives have shown activity.

G Troubleshooting Workflow for this compound Solubility cluster_start Initial Observation cluster_primary Primary Approaches cluster_secondary Secondary/Formulation Approaches cluster_outcome Outcome start Poor dissolution of This compound in aqueous buffer ph_adjust Adjust pH (Lower) start->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, Ethanol) start->cosolvent energy Apply Energy (Sonication/Gentle Heat) start->energy success Solubility Achieved ph_adjust->success If soluble fail Insoluble/ Precipitation ph_adjust->fail If still insoluble cosolvent->success If soluble cosolvent->fail If still insoluble energy->success If soluble energy->fail If still insoluble excipients Use Excipients (e.g., Cyclodextrins) excipients->success solid_disp Solid Dispersion Technology solid_disp->success fail->excipients fail->solid_disp

A troubleshooting workflow for addressing solubility issues.

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Potential inhibition points of isoquinolines in the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Troubleshooting Unexpected Side Products in 6-Fluoroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoroisoquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and unexpected issues encountered during the synthesis of this compound derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during common transformations of this compound, providing potential causes and actionable solutions.

Suzuki Coupling Reactions

Question 1: My Suzuki coupling reaction with this compound is giving a low yield of the desired product, and I see several spots on my TLC. What are the likely side products?

Answer: Low yields and multiple side products in Suzuki coupling reactions involving this compound are common and can often be attributed to a few key side reactions. The primary culprits are typically:

  • Homocoupling of the Boronic Acid: This side product arises from the coupling of two molecules of your boronic acid reagent. It is often exacerbated by the presence of oxygen in the reaction mixture.

  • Protodeboronation: This is the loss of the boronic acid group from your reagent, which is replaced by a hydrogen atom from the solvent or trace water. This leads to the formation of the corresponding arene or heteroarene from your boronic acid.

  • Dehalogenation of this compound: In this side reaction, the fluorine atom at the 6-position is replaced by a hydrogen atom, leading to the formation of isoquinoline. This can be promoted by certain bases or impurities.

To identify these side products, it is recommended to run co-spots on your TLC plate with the starting this compound, the boronic acid, and the expected product. GC-MS analysis of the crude reaction mixture can also help in identifying the mass of the side products, confirming their identity.

Question 2: How can I minimize the formation of homocoupling and protodeboronation products in my Suzuki coupling reaction?

Answer: Minimizing these side products requires careful control of your reaction conditions. Here are some key strategies:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use High-Purity Reagents: Use fresh, high-quality boronic acid. Older or impure boronic acids are more prone to degradation. Consider using more stable boronate esters, such as pinacol esters.

  • Optimize the Base: The choice of base is critical. While stronger bases can sometimes improve the reaction rate, they can also promote side reactions. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.

  • Control the Temperature: Running the reaction at the lowest effective temperature can help to minimize the rate of side reactions relative to the desired coupling.

Buchwald-Hartwig Amination

Question 3: I am attempting a Buchwald-Hartwig amination on this compound and observing incomplete conversion and the formation of a dark-colored reaction mixture. What could be the cause?

Answer: Incomplete conversion and the formation of dark-colored mixtures in Buchwald-Hartwig aminations of this compound can be indicative of several issues:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities. Ensure your reaction is performed under strictly anaerobic conditions and that all reagents and solvents are of high purity and anhydrous.

  • Ligand Selection: The choice of phosphine ligand is crucial for the stability and activity of the catalyst. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich ligands such as XPhos or tBuXPhos are often more effective.

  • Base Sensitivity: While a base is required for the reaction, this compound can be sensitive to very strong bases, potentially leading to decomposition and the formation of colored impurities. A weaker base like Cs₂CO₃ might be a better choice than NaOtBu or KOtBu.

  • Hydrodehalogenation: A common side reaction is the replacement of the fluorine atom with a hydrogen, yielding isoquinoline. This can be a result of a competing reaction pathway within the catalytic cycle.

Question 4: I am seeing a significant amount of hydrodehalogenation in my Buchwald-Hartwig amination of this compound. How can I suppress this side product?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. To minimize its formation:

  • Ligand and Catalyst Choice: The selection of the palladium precursor and the phosphine ligand can have a significant impact. Some catalyst systems are more prone to hydrodehalogenation than others. Screening different combinations is advisable.

  • Amine Purity: Ensure your amine coupling partner is free of impurities that could act as a hydride source.

  • Solvent Choice: The solvent can influence the reaction pathway. Toluene and dioxane are common choices, but in some cases, a more polar solvent might be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Nucleophilic Aromatic Substitution (SNA_r)

Question 5: When reacting this compound with a primary amine, I am getting a mixture of products. Is it possible the amine is reacting at a different position?

Answer: Yes, while the fluorine at the 6-position is activated towards nucleophilic aromatic substitution (SNA_r), the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. The isoquinoline nitrogen atom is electron-withdrawing, which also activates other positions on the ring system towards nucleophilic attack. For this compound, the C-1 position can also be susceptible to nucleophilic attack, especially with smaller, highly reactive nucleophiles. The relative reactivity of different positions can be influenced by the solvent and temperature. To confirm the structure of your products, detailed NMR analysis (such as NOESY or HMBC experiments) is recommended.

Question 6: My SNA_r reaction with an amine on this compound is very sluggish. How can I improve the reaction rate?

Answer: Sluggish SNA_r reactions are often due to insufficient activation of the aromatic ring or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Increase the Temperature: SNA_r reactions often require elevated temperatures to proceed at a reasonable rate.

  • Use a More Polar Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNA_r reactions by stabilizing the charged intermediate (Meisenheimer complex).

  • Add a Base: If your nucleophile is a primary or secondary amine, adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can help to deprotonate the amine, increasing its nucleophilicity.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for SNA_r reactions.

Data Presentation

The following tables provide illustrative data for common reactions with this compound, summarizing typical yields and the prevalence of major side products under various conditions. This data is intended to serve as a guideline for reaction optimization.

Table 1: Suzuki Coupling of this compound with 4-Methylphenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of 6-(p-tolyl)isoquinoline (%)Homocoupling (%)Protodeboronation (%)Dehalogenation (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1006515105
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O908555<2
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF110788103

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of 6-morpholinoisoquinoline (%)Hydrodehalogenation (%)
Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1007025
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane110925
Pd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄ (2)Toluene1008810

Experimental Protocols

Key Experiment 1: Suzuki Coupling of this compound with 4-Methylphenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add this compound and morpholine.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_side_products Analyze Crude Mixture (TLC, GC-MS) start->check_side_products homocoupling Homocoupling Side Product Identified check_side_products->homocoupling Spot/Peak for Dimer of Boronic Acid protodeboronation Protodeboronation Side Product Identified check_side_products->protodeboronation Spot/Peak for Arene from Boronic Acid dehalogenation Dehalogenation Side Product Identified check_side_products->dehalogenation Spot/Peak for Isoquinoline solution_homocoupling Degas Solvents Thoroughly Use Inert Atmosphere homocoupling->solution_homocoupling solution_protodeboronation Use Fresh Boronic Acid Consider Boronate Esters protodeboronation->solution_protodeboronation solution_dehalogenation Screen Weaker Bases Ensure High Purity Reagents dehalogenation->solution_dehalogenation

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Buchwald_Hartwig_Amination_Pathway cluster_desired Desired Pathway cluster_side Side Reaction Pathway This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination Beta-Hydride Elimination Beta-Hydride Elimination Oxidative Addition->Beta-Hydride Elimination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination 6-Amino-isoquinoline 6-Amino-isoquinoline Reductive Elimination->6-Amino-isoquinoline Isoquinoline (Hydrodehalogenation) Isoquinoline (Hydrodehalogenation) Beta-Hydride Elimination->Isoquinoline (Hydrodehalogenation)

Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.

SNAr_Troubleshooting_Logic start {Sluggish SNAr Reaction | Is the temperature elevated?} increase_temp Increase Temperature (e.g., to 120-150 °C) start->increase_temp No check_solvent {Is the solvent polar aprotic (DMF, DMSO)?} start->check_solvent Yes change_solvent Switch to a Polar Aprotic Solvent check_solvent->change_solvent No check_base {Is a non-nucleophilic base present?} check_solvent->check_base Yes add_base Add a Base (e.g., DIPEA, Cs₂CO₃) check_base->add_base No consider_microwave Consider Microwave Irradiation check_base->consider_microwave Yes

Caption: Decision tree for troubleshooting sluggish SNAr reactions.

Technical Support Center: Purification of Fluorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with fluorinated isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated isoquinolines?

The primary challenge stems from the unique physicochemical properties imparted by the fluorine atom.[1][2] The position of the fluorine atom on the isoquinoline ring can result in regioisomers with very similar polarities, boiling points, and spectroscopic signatures, making them difficult to separate using standard purification techniques.[1] Additionally, the high electronegativity of fluorine can alter the pKa of nearby basic nitrogen atoms, influencing the compound's behavior in different purification systems.[2]

Q2: Which purification techniques are most effective for fluorinated isoquinolines?

The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for purifying fluorinated compounds. The choice of stationary phase (e.g., C18, or specialized fluorinated phases) and mobile phase is critical for successful separation.[2][3][4]

  • Flash Column Chromatography: Often used for initial purification of crude products.[1][5][6] However, achieving baseline separation of isomers can be difficult.[1]

  • Crystallization: An effective method for obtaining highly pure material, especially for the final purification step.[2][7] Finding suitable crystallization conditions can be challenging due to the altered solubility of fluorinated compounds.[2]

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and removal of major impurities before final purification. Fluorous SPE (F-SPE) can be particularly effective by leveraging fluorous-fluorous interactions.[2]

Q3: How does the fluorine atom's position affect purification?

The position of the fluorine atom significantly influences the molecule's electronic properties, dipole moment, and steric hindrance. This directly impacts its polarity and how it interacts with stationary and mobile phases in chromatography, as well as its solubility in different solvents for crystallization.[2] Regioisomers, where the fluorine atom is at different positions on the aromatic ring, often exhibit very subtle differences in these properties, making their separation a significant challenge.[1]

Q4: Are there specific challenges for purifying ¹⁸F-labeled isoquinolines for PET imaging?

Yes, the purification of ¹⁸F-labeled isoquinolines presents unique challenges. These include the need for rapid purification methods to minimize radioactive decay, and the very low concentration of the analyte in the presence of a large excess of precursors and reagents.[1][8] This necessitates highly efficient purification techniques like HPLC to achieve the required radiochemical purity.[9][10]

Q5: How can I confirm the identity and purity of my purified fluorinated isoquinoline?

A combination of analytical techniques is typically required:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[11] However, NMR alone may not be sufficient to distinguish between regioisomers.[1][12]

  • Mass Spectrometry (MS): Determines the molecular weight and can help confirm the elemental composition, especially with high-resolution mass spectrometry (HRMS).[11]

  • HPLC-UV: Assesses the purity of the compound by detecting any impurities.[11]

  • Single-Crystal X-ray Diffraction: May be necessary for unambiguous identification of regioisomers when other methods are inconclusive.[1][12]

Troubleshooting Guides

HPLC Purification

Issue: Poor Separation of Regioisomers

HPLC_Troubleshooting_Isomers cluster_c1 Mobile Phase Optimization cluster_c2 Stationary Phase Selection start Poor Isomer Separation in HPLC c1 Optimize Mobile Phase start->c1 Initial Step c2 Change Stationary Phase c1->c2 If ineffective c1_1 Gradient Optimization c1_2 Solvent Screening (e.g., ACN vs. MeOH) c1_3 pH Adjustment (2 units from pKa) c3 Adjust Temperature c2->c3 If still poor c2_1 Fluorinated Phase Column (e.g., PFP) c2_2 Different Reverse Phase (e.g., C8 vs. C18) c2_3 Chiral Chromatography (for enantiomers) c4 Consider 2D-LC c3->c4 For complex mixtures

Symptom Possible Cause Suggested Solution
Co-elution or poor resolution of isomersInsufficient selectivity of the chromatographic system.- Optimize mobile phase: Adjust the gradient slope or solvent composition (e.g., acetonitrile vs. methanol). - Change stationary phase: Switch to a column with different selectivity, such as a pentafluorophenyl (PFP) column, which can offer unique interactions with fluorinated molecules.[4][13] - Adjust pH: Modify the mobile phase pH to be at least 2 units away from the compound's pKa to ensure a consistent ionization state.[2] - Elevate temperature: Increasing the column temperature can sometimes improve separation efficiency.[13]
Poor peak shape (tailing)Interaction with residual silanols on the silica support, especially for basic isoquinolines.- Use a highly end-capped column. - Add a competitor amine (e.g., triethylamine) to the mobile phase. - Operate at a low pH to protonate the isoquinoline nitrogen.
Split peaksColumn void or contamination.- Flush or replace the column. - Ensure the sample is fully dissolved in the mobile phase.
Flash Column Chromatography

Issue: Ineffective Purification

Flash_Chromatography_Troubleshooting

Symptom Possible Cause Suggested Solution
Poor separation of product and impuritiesInappropriate solvent system.- Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2). - Consider using a different solvent system with alternative selectivity (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol).
Product elutes too quickly or too slowlyIncorrect solvent polarity.- Adjust the eluent polarity: Increase the polar component to elute the compound faster or decrease it to slow it down.
Band broadening or tailingSample overload or poor solubility in the eluent.- Reduce the amount of sample loaded onto the column. - Use dry loading: Adsorb the crude material onto silica gel before loading it onto the column, especially if it has low solubility in the eluent.
Crystallization

Issue: Failure to Obtain Crystals

Symptom Possible Cause Suggested Solution
Compound "oils out" instead of crystallizingSolution is too supersaturated, or the melting point of the compound is lower than the temperature of the solution.- Use a more dilute solution. - Cool the solution more slowly. - Add a seed crystal to induce crystallization. - Try a solvent in which the compound is less soluble.
No crystal formation upon coolingCompound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Partially evaporate the solvent to increase the concentration. - Add an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes turbid, then warm to clarify and cool slowly. - Cool to a lower temperature (e.g., in an ice bath or freezer).
Purity does not improve after crystallizationImpurities have similar solubility to the product.- Recrystallize from a different solvent system. [14] - Perform a preliminary purification step (e.g., flash chromatography) to remove the problematic impurities before crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Fluorinated Isoquinoline Isomers

Technique Resolution Scale Speed Cost Key Consideration
Flash Chromatography Low to Moderatemg to multi-gramFastLowGood for initial cleanup, but may not separate close-eluting isomers.[1]
Preparative HPLC High to Excellentµg to gramModerateHighOften the method of choice for difficult isomer separations.[2] Requires method development.
Crystallization Potentially Excellentmg to kgSlowLowHighly dependent on finding the right solvent conditions; can yield very pure material.[7]
Fluorous SPE (F-SPE) Moderatemg to gramFastModerateEffective for separating highly fluorinated compounds from non-fluorinated impurities.[2]

Experimental Protocols

Protocol 1: General HPLC Purification of Fluorinated Isoquinolines

HPLC_Protocol_Workflow

  • System Preparation:

    • Column: A reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical or larger for preparative) is commonly used. For challenging separations, consider a pentafluorophenyl (PFP) stationary phase.[4]

    • Mobile Phase: Prepare mobile phases using HPLC-grade solvents (e.g., Phase A: 0.1% formic acid in water; Phase B: 0.1% formic acid in acetonitrile). Degas the solvents thoroughly.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

  • Sample Preparation:

    • Dissolve the crude fluorinated isoquinoline in a minimal amount of the initial mobile phase or a compatible solvent like DMSO.

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Chromatographic Run:

    • Injection: Inject the prepared sample onto the column.

    • Gradient: Run a linear gradient (e.g., 5% to 95% B over 30 minutes) to elute the compounds. The optimal gradient should be determined through analytical runs.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).[11]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peak(s).

    • Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection:

    • Place a small amount of the crude compound in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well when heated.[7]

    • Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes, and mixtures).

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.[2]

Safety Information

  • Handling: Always handle fluorinated compounds and fluorinating agents in a well-ventilated fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield if there is a risk of splashing, a lab coat, and chemical-resistant gloves.[15][16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

Technical Support Center: Enhancing the Stability of 6-Fluoroisoquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6-Fluoroisoquinoline in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a heterocyclic aromatic compound, can be influenced by several factors, including:

  • pH: As a weak base, this compound's stability can be pH-dependent. Extreme acidic or alkaline conditions may catalyze hydrolysis or other degradation reactions.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[5][6][7]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.[8][9][10]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[8][11]

  • Solvent: The choice of solvent can impact solubility and stability. While soluble in many common organic solvents, interactions with certain solvents could promote degradation.

Q2: I am observing precipitate formation in my aqueous this compound solution. What could be the cause?

A2: Precipitate formation in an aqueous solution of this compound is likely due to its low aqueous solubility, a common characteristic of many isoquinoline derivatives. The fluorine substitution can further increase lipophilicity, reducing water solubility. Consider the following troubleshooting steps:

  • pH Adjustment: this compound is expected to be a weak base. Decreasing the pH of the solution by adding a dilute acid can protonate the nitrogen atom, forming a more soluble salt.

  • Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent system. The addition of a water-miscible organic solvent such as ethanol, DMSO, or PEG 400 can significantly increase solubility.

  • Temperature: Ensure the temperature of the solution is controlled, as solubility can be temperature-dependent.

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

A3: Yes, inconsistent results can be a sign of compound degradation. If this compound degrades over the course of your experiment, the concentration of the active compound will decrease, leading to variability. To investigate this:

  • Perform a time-course analysis: Analyze aliquots of your stock solution or experimental samples at different time points using a stability-indicating analytical method like HPLC-UV.

  • Control environmental factors: Protect your solutions from light by using amber vials or covering them with aluminum foil. Maintain a constant and appropriate temperature.

  • Use freshly prepared solutions: Whenever possible, prepare this compound solutions immediately before use.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar N-heterocyclic compounds and fluoroquinolones, potential degradation pathways include:

  • Hydrolysis: Under strong acidic or basic conditions, the isoquinoline ring system could be susceptible to cleavage.

  • Oxidation: The nitrogen atom is a potential site for oxidation, leading to the formation of an N-oxide.

  • Photodegradation: Light exposure can lead to complex degradation pathways, potentially involving radical reactions. Defluorination has been observed in the photodegradation of some fluorinated quinolones.[9]

  • Thermal Degradation: At elevated temperatures, decomposition of the heterocyclic ring is possible.[5][6][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound fails to dissolve completely in aqueous buffer. Low intrinsic aqueous solubility of this compound.1. Adjust pH: Lower the pH of the buffer to protonate the molecule and increase solubility. 2. Use a co-solvent: Add a water-miscible organic solvent (e.g., DMSO, ethanol) to the buffer. 3. Gentle heating and sonication: Warm the solution slightly and use sonication to aid dissolution. Ensure the temperature is not high enough to cause degradation.
Solution color changes over time. Degradation of the compound, potentially due to oxidation or photolysis.1. Protect from light: Store solutions in amber vials or wrap containers in foil. 2. Use an inert atmosphere: For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation. 3. Add antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.
Loss of biological activity or inconsistent analytical results. Chemical degradation of this compound in the experimental medium.1. Prepare fresh solutions: Use solutions as soon as possible after preparation. 2. Conduct a stability study: Perform a forced degradation study under your experimental conditions (pH, temperature, light) to understand the stability profile. 3. Modify experimental conditions: If degradation is confirmed, adjust the pH, lower the temperature, or protect the experiment from light.
Appearance of new peaks in chromatogram during analysis. Formation of degradation products.1. Characterize degradation products: Use techniques like LC-MS/MS to identify the mass of the new peaks and propose potential structures. 2. Develop a stability-indicating method: Ensure your analytical method can separate the parent compound from all potential degradation products. 3. Refine storage and handling: Based on the identified degradation products, adjust storage conditions (e.g., if an oxidation product is found, store under inert gas).

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[8][10][13][14]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.[15] Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis: Analyze the stressed and control samples by a stability-indicating HPLC-UV method. An LC-MS/MS method can be used for the identification of degradation products.

Stability-Indicating HPLC-UV Method Development

1. Instrumentation: A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

3. Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Quantitative Data Summary

Stress Condition % Degradation (Example) Major Degradation Products (Hypothetical RRT)
0.1 N HCl, 60°C, 24h15%DP1 (0.85), DP2 (1.10)
0.1 N NaOH, 60°C, 24h25%DP3 (0.70)
3% H₂O₂, RT, 24h10%DP4 (N-oxide, 0.95)
Solid, 105°C, 24h5%DP5 (1.25)
UV Light, 24h30%Multiple minor peaks

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photolytic Stress prep_stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms Characterize Peaks method Validate Stability-Indicating Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Forced degradation experimental workflow.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Isoquinoline Isoquinoline Derivatives (e.g., this compound) Isoquinoline->PI3K inhibit Isoquinoline->mTOR inhibit Isoquinoline->MEK inhibit Isoquinoline->ERK inhibit

Isoquinoline derivatives as potential inhibitors of signaling pathways.

References

Preventing decomposition of 6-Fluoroisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoroisoquinoline. The information is designed to help prevent decomposition and navigate challenges during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during reactions?

A1: Decomposition of this compound can be attributed to several factors, primarily related to the reactivity of the fluoroaromatic system and the isoquinoline nucleus. Key causes include:

  • Harsh Reaction Conditions: High temperatures and extreme pH (both acidic and basic) can promote degradation.

  • Strong Nucleophiles: The fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles, leading to undesired byproducts.

  • Metal Catalysis: Certain transition metal catalysts, particularly under forcing conditions, can activate the C-F bond, leading to defluorination or other side reactions.

  • Photodegradation: Like many N-heterocyclic aromatic compounds, this compound may be sensitive to UV light, which can induce decomposition.

Q2: How can I minimize the decomposition of this compound in my experiments?

A2: To maintain the integrity of this compound during reactions, consider the following preventative measures:

  • Optimize Reaction Conditions: Aim for the mildest possible conditions (temperature, pressure) that still afford a reasonable reaction rate.

  • Control pH: Use buffered solutions or appropriate bases/acids to maintain a pH range where the compound is most stable. For many quinoline and isoquinoline derivatives, near-neutral or slightly acidic conditions are preferable to strongly basic or acidic environments.

  • Select Reagents Carefully: When a nucleophilic substitution at a different position is desired, choose nucleophiles and catalysts that are less likely to displace the fluorine atom. The reactivity of halogens in SNAr can be complex and depends on the nucleophile and conditions, so preliminary small-scale tests are advisable.[1]

  • Protect from Light: Conduct reactions in amber glassware or protect the reaction vessel from direct light, especially if the reaction is run over an extended period.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents or catalysts, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: Is this compound stable under strongly acidic or basic conditions?

A3: Based on the behavior of analogous fluoroquinolone and isoquinoline derivatives, this compound is likely to exhibit limited stability at pH extremes.

  • Strongly Acidic Conditions: The isoquinoline nitrogen can be protonated, which can alter the electronic properties of the ring system and potentially make it more susceptible to certain types of degradation. While generally more stable than in basic media, prolonged exposure to strong, hot acids should be avoided.

  • Strongly Basic Conditions: High pH environments can promote nucleophilic attack, potentially leading to the displacement of the fluorine atom by hydroxide or other nucleophiles present in the reaction mixture. This can be a significant decomposition pathway.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, likely products, based on general chemical principles, include:

  • 6-Hydroxyisoquinoline: Formed via nucleophilic substitution of the fluorine atom by hydroxide under basic conditions.

  • Ring-Opened Products: Under harsh oxidative or thermal conditions, the isoquinoline ring system itself can cleave.

  • Products of Defluorination: In some metal-catalyzed reactions, the C-F bond can be cleaved, leading to isoquinoline or other substituted isoquinolines.

  • Polymeric Materials: Harsh conditions can sometimes lead to the formation of complex, often colored, polymeric byproducts.

Q5: How can I effectively monitor for the decomposition of this compound?

A5: Regular monitoring of your reaction is crucial. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the appearance of new, unidentified spots which could indicate degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the consumption of your starting material and the formation of byproducts with their corresponding mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be very informative. A change in the fluorine signal or the appearance of new aromatic signals can indicate that a reaction has occurred at the C-F bond.

Troubleshooting Guides

Problem: Low Yield and Multiple Spots on TLC/LC-MS
Possible Cause Suggested Solution
Decomposition of Starting Material Confirm the stability of this compound under your reaction conditions by running a control experiment without the coupling partner. If decomposition is observed, consider lowering the reaction temperature, changing the solvent, or using a milder base/acid.
Nucleophilic Substitution of Fluorine If a new major spot/peak is observed, consider the possibility of SNAr at the 6-position. If this is an undesired side reaction, you may need to use a less nucleophilic reagent or protect other reactive sites on your molecules.
Inefficient Reaction Ensure all reagents are pure and anhydrous (if required). Increase the reaction time or slightly increase the temperature if stability allows. Verify the stoichiometry of your reactants.
Product Instability The desired product may be unstable under the reaction or workup conditions. Expedite the workup and purification steps. Avoid prolonged exposure to acidic or basic aqueous solutions during extraction.
Problem: Reaction Mixture Turns Dark or Forms Tar
Possible Cause Suggested Solution
High Reaction Temperature Reduce the reaction temperature. Even if the desired reaction is slow at lower temperatures, it is often preferable to a fast but messy reaction at higher temperatures.
Oxidation If the reaction is sensitive to air, ensure it is run under an inert atmosphere (N₂ or Ar). Degas solvents before use.
Strongly Acidic or Basic Conditions As mentioned, extreme pH can promote polymerization and degradation. If possible, use a weaker acid/base or a buffered system.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a boronic acid, incorporating measures to minimize decomposition.

1. Reagents and Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

2. Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Assessing the pH Stability of this compound

This protocol allows for a systematic evaluation of the stability of this compound under various pH conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL.

  • Neutral Hydrolysis: Dilute an aliquot of the stock solution with water to a final concentration of 50 µg/mL.

  • Basic Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL.

3. Incubation and Analysis:

  • Incubate the solutions at a controlled temperature (e.g., 50 °C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method (e.g., HPLC or LC-MS) to determine the percentage of this compound remaining.

Data Presentation

Table 1: Predicted Stability of this compound Under Various Conditions
Condition Predicted Stability Potential Decomposition Pathway
Neutral pH, Room Temperature High-
Strongly Acidic (e.g., 1M HCl, 60°C) ModerateRing protonation, potential for hydrolysis at elevated temperatures.
Strongly Basic (e.g., 1M NaOH, 60°C) LowNucleophilic substitution of fluoride (SNAr).
Oxidative (e.g., H₂O₂, rt) Moderate to LowOxidation of the heterocyclic ring.
Photolytic (UV light) LowPhotodegradation, potential for radical reactions.
Thermal (e.g., >150°C) ModerateThermal decomposition, potential for ring opening.

Note: This data is predictive and based on the behavior of analogous fluoroaromatic and N-heterocyclic compounds. Experimental verification is recommended.

Table 2: Common Solvents and Considerations for Use with this compound
Solvent Suitability Comments
Aprotic Polar (e.g., DMF, DMSO, Acetonitrile) GoodCommonly used for a variety of reactions. Ensure they are anhydrous for moisture-sensitive reactions.
Ethereal (e.g., THF, 1,4-Dioxane) GoodOften used in metal-catalyzed cross-coupling reactions. Prone to peroxide formation; use freshly distilled or inhibitor-free solvents.
Alcoholic (e.g., Methanol, Ethanol) Use with cautionCan act as nucleophiles under certain conditions, potentially leading to ether formation via SNAr.
Chlorinated (e.g., DCM, Chloroform) GoodGenerally suitable for a range of reactions at moderate temperatures.
Non-polar (e.g., Toluene, Hexanes) GoodSuitable for many reactions, especially when a non-polar environment is required.

Visualizations

DecompositionPathways This compound This compound 6-Hydroxyisoquinoline 6-Hydroxyisoquinoline This compound->6-Hydroxyisoquinoline Strong Base (e.g., NaOH) Defluorinated Isoquinoline Defluorinated Isoquinoline This compound->Defluorinated Isoquinoline Metal Catalysis (e.g., Pd, Ni) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Harsh Oxidation / High Temp. Polymeric Material Polymeric Material This compound->Polymeric Material Extreme Conditions

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Low Yield / Impure Product check_stability Run Control Reaction (No Coupling Partner) start->check_stability decomposition Decomposition Observed check_stability->decomposition Yes no_decomposition Starting Material Stable check_stability->no_decomposition No lower_temp Lower Reaction Temperature decomposition->lower_temp change_reagents Use Milder Base/Acid decomposition->change_reagents optimize_reaction Optimize Stoichiometry / Time no_decomposition->optimize_reaction check_product_stability Assess Product Stability no_decomposition->check_product_stability solution Improved Yield / Purity lower_temp->solution change_reagents->solution optimize_reaction->solution check_product_stability->solution

Caption: Troubleshooting workflow for reactions with this compound.

PreventativeMeasures goal Stable this compound Reaction conditions Mild Reaction Conditions conditions->goal ph Controlled pH ph->goal reagents Careful Reagent Selection reagents->goal light Protection from Light light->goal atmosphere Inert Atmosphere atmosphere->goal

Caption: Key preventative measures to ensure the stability of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Fluoroisoquinoline. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and representative experimental protocols for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound synthesis?

A1: For the large-scale synthesis of isoquinoline derivatives, classic methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are often employed due to their use of readily available starting materials and well-understood reaction mechanisms.[1][2] Modern synthetic methods involving transition-metal catalysis are also utilized, offering high efficiency and functional group tolerance.[3][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up isoquinoline synthesis include:

  • Thermal Management: Exothermic reactions, particularly in the cyclization steps of the Bischler-Napieralski and Pomeranz-Fritsch syntheses, can be difficult to control in large reactors, potentially leading to side reactions and safety hazards.[5]

  • Mixing Efficiency: Achieving homogenous mixing is more challenging at scale and can significantly affect reaction kinetics, yield, and the formation of impurities.[5]

  • Impurity Profile: Impurities that are minor at the lab scale can become significant at a larger scale, requiring modifications to purification methods.[6]

  • Purification and Isolation: Methods like column chromatography, common in the lab, are often not feasible for large-scale production. Developing robust crystallization or distillation procedures is crucial for obtaining high-purity this compound.

  • Handling of Hazardous Reagents: Many isoquinoline syntheses involve corrosive acids (e.g., polyphosphoric acid, sulfuric acid) and hazardous reagents (e.g., phosphorus oxychloride) that require specialized handling and engineering controls at scale.[2]

Q3: How can I monitor the reaction progress during a large-scale synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of starting materials and the formation of this compound. For real-time monitoring in a plant setting, at-line or in-line process analytical technology (PAT) can be implemented. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

Q4: What are the expected yields when scaling up the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction parameters at scale. While lab-scale syntheses might report high yields, a decrease is often observed upon scale-up due to issues with mass and heat transfer.[5] With proper process optimization, yields for established methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions can typically range from 60% to 85% on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseTroubleshooting Steps & Rationale
Incomplete Cyclization Monitor reaction completion: Use HPLC or TLC to ensure the starting material is fully consumed. Increase reaction time or temperature: In large reactors, heat and mass transfer limitations may require longer reaction times or slightly higher temperatures to drive the reaction to completion. Proceed with caution to avoid degradation. Re-evaluate dehydrating agent/catalyst: For the Bischler-Napieralski reaction, ensure the dehydrating agent (e.g., POCl₃, PPA) is fresh and used in sufficient quantity. For the Pomeranz-Fritsch reaction, ensure the acid catalyst (e.g., H₂SO₄) concentration is optimal.
Side Reactions Optimize temperature control: Poor heat dissipation in large reactors can lead to localized hotspots, promoting side reactions like polymerization or the formation of isomers. Ensure efficient stirring and use a reactor with adequate cooling capacity. Control rate of reagent addition: Slow, controlled addition of reagents, especially in exothermic steps, can prevent temperature spikes and minimize the formation of byproducts.
Product Isolation Issues Optimize work-up procedure: Ensure the pH is adjusted correctly during extraction to maximize the recovery of the basic isoquinoline product. Improve purification method: If using crystallization, screen various solvents to find conditions that provide high recovery of pure product. For distillation, ensure the vacuum and temperature are optimized to prevent product degradation.
Issue 2: Formation of Impurities
Potential ImpurityIdentification & Mitigation
Unreacted Starting Materials Identification: Detected by HPLC or TLC. Mitigation: Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry as described above.
Isomeric Byproducts Identification: Isomers of this compound may form depending on the regioselectivity of the cyclization. These can be identified by NMR and mass spectrometry. Mitigation: The substitution pattern of the starting materials largely dictates the regioselectivity. In the Pomeranz-Fritsch reaction, the cyclization typically occurs para to an activating group. In the Bischler-Napieralski reaction, cyclization is favored at the position with the highest electron density. Careful selection of starting materials is key.
Polymeric/Tarry Materials Identification: Visual observation of dark, viscous materials in the reaction mixture. Mitigation: This is often a result of excessive heat or prolonged reaction times. Optimize the reaction temperature and monitor for completion to avoid over-processing. Ensure that the starting materials are of high purity, as impurities can sometimes initiate polymerization.
Oxidation Products Identification: The dihydroisoquinoline intermediate from the Bischler-Napieralski reaction can be sensitive to air oxidation. This can be monitored by HPLC. Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The subsequent dehydrogenation step to form the aromatic isoquinoline should be a controlled, separate step if high purity is required.

Experimental Protocols

The following are representative protocols for the synthesis of this compound based on established methods. These should be optimized for specific equipment and scale.

Protocol 1: Bischler-Napieralski Route (Illustrative)

This route involves the cyclization of a β-phenylethylamide.

Step 1: Synthesis of N-(2-(4-fluorophenyl)ethyl)formamide

  • Reaction: 2-(4-fluorophenyl)ethan-1-amine is reacted with an excess of ethyl formate.

  • Procedure: In a suitable reactor, 2-(4-fluorophenyl)ethan-1-amine is heated with ethyl formate at reflux for 12-18 hours. The reaction progress is monitored by HPLC. Upon completion, the excess ethyl formate is removed by distillation to yield the crude N-(2-(4-fluorophenyl)ethyl)formamide.

Step 2: Cyclization to 3,4-dihydro-6-fluoroisoquinoline

  • Reaction: The amide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Procedure: The crude N-(2-(4-fluorophenyl)ethyl)formamide is dissolved in an appropriate solvent like toluene. Phosphorus oxychloride is added dropwise at a controlled temperature (e.g., 0-10 °C). The mixture is then heated to reflux (around 110 °C) for 2-4 hours. The reaction is monitored by HPLC.

Step 3: Dehydrogenation to this compound

  • Reaction: The resulting 3,4-dihydro-6-fluoroisoquinoline is aromatized.

  • Procedure: The crude dihydroisoquinoline is dissolved in a high-boiling solvent like xylene, and a dehydrogenating agent such as 10% palladium on carbon (Pd/C) is added. The mixture is heated at reflux for 8-12 hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or crystallization.

Protocol 2: Pomeranz-Fritsch Route (Illustrative)

This route involves the acid-catalyzed cyclization of a benzalaminoacetal.

Step 1: Synthesis of the Benzalaminoacetal

  • Reaction: 4-Fluorobenzaldehyde is condensed with 2,2-diethoxyethylamine.

  • Procedure: In a reactor equipped with a Dean-Stark trap, 4-fluorobenzaldehyde and 2,2-diethoxyethylamine are dissolved in toluene with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude benzalaminoacetal.

Step 2: Cyclization to this compound

  • Reaction: The benzalaminoacetal is cyclized using a strong acid.

  • Procedure: The crude benzalaminoacetal is added slowly and carefully to a reactor containing concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The mixture is stirred at this temperature for a period, then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is then carefully quenched by pouring it onto ice and neutralized with a base (e.g., NaOH or NH₄OH). The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated. The crude this compound is purified by vacuum distillation or crystallization.

Data Presentation

The following tables provide an example of how to summarize quantitative data for the scaling up of a synthesis. Note: The data below is illustrative for a generic isoquinoline synthesis and should be replaced with actual experimental data.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material 10.0 g1.00 kg
Solvent Volume 100 mL10.0 L
Reagent Molar Ratio 1 : 1.21 : 1.15
Reaction Temperature 110 °C115 °C
Reaction Time 4 hours6 hours
Typical Yield 85%78%
Purity (by HPLC) >99%98.5%

Table 2: Impurity Profile Comparison

ImpurityLab Scale (% Area)Pilot Scale (% Area)
Unreacted Starting Material< 0.1%0.5%
Isomer X0.2%0.8%
Unknown Impurity 1Not Detected0.2%

Visualizations

Bischler-Napieralski Synthesis Workflow

Bischler_Napieralski_Workflow cluster_prep Step 1: Amide Formation cluster_cyclization Step 2: Cyclization cluster_dehydrogenation Step 3: Aromatization cluster_purification Step 4: Purification A 2-(4-fluorophenyl)ethan-1-amine C N-(2-(4-fluorophenyl)ethyl)formamide A->C Reflux B Ethyl Formate B->C E 3,4-dihydro-6-fluoroisoquinoline C->E Reflux D POCl3 / Toluene D->E G This compound E->G Reflux F Pd/C / Xylene F->G H Crude Product G->H I Pure this compound H->I Distillation / Crystallization

Caption: Workflow for the Bischler-Napieralski synthesis of this compound.

Pomeranz-Fritsch Synthesis Workflow

Pomeranz_Fritsch_Workflow cluster_prep Step 1: Acetal Formation cluster_cyclization Step 2: Cyclization & Work-up cluster_purification Step 3: Purification A 4-Fluorobenzaldehyde C Benzalaminoacetal A->C p-TsOH, Toluene, Reflux B 2,2-Diethoxyethylamine B->C E Crude this compound C->E 1. Add to acid 2. Quench & Extract D Conc. H2SO4 D->E F Pure this compound E->F Distillation / Crystallization

Caption: Workflow for the Pomeranz-Fritsch synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check by HPLC/TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time/temperature or check reagent stoichiometry/quality Incomplete->Action_Incomplete Check_Purity Analyze crude product purity. Are there significant side products? Complete->Check_Purity Impure Significant Impurities Check_Purity->Impure Yes Pure_Low_Yield High Purity, Low Yield Check_Purity->Pure_Low_Yield No Action_Impure Optimize temperature control and rate of addition Impure->Action_Impure Action_Pure_Low_Yield Optimize work-up and purification steps Pure_Low_Yield->Action_Pure_Low_Yield

Caption: Decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Regioselective Functionalization of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 6-fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of this compound?

A1: The regioselectivity of reactions on the this compound scaffold is governed by a combination of electronic and steric effects. The key factors are:

  • The Isoquinoline Nitrogen: The nitrogen atom at position 2 deactivates the pyridinic ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the C1 position.

  • The Fluorine Atom at C6: Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I), but it is an ortho, para-director in electrophilic aromatic substitution (EAS) due to resonance (+M effect). This directs incoming electrophiles to the C5 and C7 positions.

  • Steric Hindrance: The steric bulk of reagents and existing substituents can influence the accessibility of different positions on the isoquinoline ring.

Q2: For electrophilic aromatic substitution (EAS) like nitration or halogenation, which position on the this compound ring is most reactive?

A2: For electrophilic aromatic substitution, reactions will preferentially occur on the benzene ring rather than the electron-deficient pyridine ring. The fluorine atom at C6 is an ortho, para-director. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. The precise ratio of C5 to C7 substitution will depend on the specific reaction conditions and the nature of the electrophile.

Q3: Where does nucleophilic aromatic substitution (SNAr) typically occur on a halogenated this compound?

A3: Nucleophilic aromatic substitution is favored at positions activated by electron-withdrawing groups. In a molecule like 5-bromo-6-fluoroisoquinoline, the C5 position is activated by both the adjacent fluorine atom and the electron-withdrawing nature of the heterocyclic ring system. Therefore, nucleophiles will preferentially attack the C5 position to displace the bromine.

Q4: How can I achieve regioselective C-H functionalization on this compound?

A4: Transition metal-catalyzed C-H functionalization offers a direct route to derivatization. Regioselectivity between the C5 and C7 positions can be controlled by careful selection of:

  • Catalyst and Ligand: The steric and electronic properties of the catalyst and ligands play a crucial role. Bulky ligands can favor functionalization at the less sterically hindered position.

  • Directing Groups: If derivatization is possible, installing a directing group can provide precise control over the site of C-H activation.

  • Reaction Conditions: Solvent, temperature, and additives can all influence the regiochemical outcome.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

Symptom: You are obtaining a mixture of C5 and C7 substituted products with a low yield of the desired isomer.

Possible CauseSuggested Solution
Reaction Temperature Higher temperatures can decrease selectivity. Try running the reaction at a lower temperature for a longer duration.
Solvent Choice The polarity of the solvent can influence the stability of the reaction intermediates. Screen different solvents (e.g., dichloromethane, acetonitrile, trifluoroacetic acid).
Nature of Electrophile A bulkier electrophile may favor the less sterically hindered position. Consider using a different source for your electrophile (e.g., NBS vs. Br₂).

Troubleshooting Workflow for Poor Regioselectivity in EAS

G start Poor Regioselectivity (Mixture of C5/C7 Isomers) temp Lower Reaction Temperature start->temp Is reaction exothermic? solvent Screen Different Solvents (e.g., DCM, MeCN, TFA) start->solvent Are intermediates solvent-stabilized? reagent Modify Electrophile Source (e.g., NBS vs. Br2) start->reagent Is steric hindrance a factor? outcome Improved Regioselectivity temp->outcome solvent->outcome reagent->outcome

Caption: A logical workflow for troubleshooting poor regioselectivity in electrophilic aromatic substitution reactions.

Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: You are attempting a cross-coupling reaction on a halogenated this compound (e.g., 5-bromo-6-fluoroisoquinoline) and observe low conversion of your starting material.

Possible CauseSuggested Solution
Catalyst Inactivity The palladium catalyst may be deactivated by exposure to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).
Suboptimal Ligand The chosen phosphine ligand may not be suitable for this specific substrate. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).
Incorrect Base The base is crucial for the catalytic cycle. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Boronic Acid Instability (Suzuki) Boronic acids can undergo protodeboronation. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).
N-H Interference (Buchwald-Hartwig with primary/secondary amines) The acidic N-H proton can interfere with the catalyst. Consider N-protection of the amine if other optimization steps fail.

Troubleshooting Workflow for Low Yield in Cross-Coupling

G start Low or No Product Yield reagents 1. Reagent Integrity Check - Active Catalyst? - Dry & Degassed Solvents? - Anhydrous Base? start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions If reagents are fine ligand Screen Ligands (e.g., XPhos, SPhos) conditions->ligand base Screen Bases (e.g., K2CO3, Cs2CO3) conditions->base temp Vary Temperature conditions->temp outcome Improved Yield ligand->outcome base->outcome temp->outcome

Caption: A systematic approach to troubleshooting low-yield palladium-catalyzed cross-coupling reactions.

Quantitative Data from Related Systems

Note: The following data are from related heterocyclic systems and are provided as a reference for reaction optimization. Yields and regioselectivity are highly substrate-dependent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Heterocyclic Halides

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-6-nitro-1,3-benzodioxolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
5-Fluoroisoquinoline-1-carbonitrile4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1001682
6-Bromo-4-(trifluoromethyl)quinolineMorpholinePd(OAc)₂ (5)BINAP (10)NaOtBuToluene1102460-88

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Heterocyclic Halides

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-BromoindoleMorpholinePd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene1101891
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuToluenereflux694
Aryl MesylateN-MethylanilinePd(OAc)₂ (2)CM-phos (4)K₂CO₃t-BuOH1002495

Experimental Protocols

Protocol 1: General Procedure for Regioselective Nitration of this compound

This protocol aims for the synthesis of 5-nitro-6-fluoroisoquinoline and 7-nitro-6-fluoroisoquinoline. Regioselectivity will be dependent on precise conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add this compound (1.0 g, 6.8 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (0.43 mL, 10.2 mmol) to cold concentrated sulfuric acid (2 mL).

  • Nitration: Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The regioisomers can be separated by column chromatography on silica gel.

Nitration Reaction Pathway

G sub This compound reagents HNO3 / H2SO4 0°C to rt intermediate Wheland Intermediate (C5 or C7 attack) reagents->intermediate Electrophilic Attack product_mix Mixture of 5-Nitro-6-fluoroisoquinoline and 7-Nitro-6-fluoroisoquinoline intermediate->product_mix Deprotonation G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-Br(L2) oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_diaryl Ar-Pd(II)-Ar'(L2) trans->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product 5-Aryl-6-F-Isoquinoline re->product aryl_halide 5-Bromo-6-F-Isoquinoline aryl_halide->oa boronic_acid Ar'-B(OH)2 + Base boronic_acid->trans

Managing hazardous byproducts in 6-Fluoroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoroisoquinoline. The following information is intended to help manage hazardous byproducts and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core?

A1: The most common and well-established methods for synthesizing the isoquinoline core, including this compound, are the Bischler-Napieralski and the Pictet-Spengler reactions.[1][2][3][4][5][6] Both methods involve the cyclization of a β-phenylethylamine derivative.

Q2: What are the primary hazardous reagents used in these syntheses, and what are their functions?

A2: In the Bischler-Napieralski reaction, strong dehydrating agents are required. Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and trifluoromethanesulfonic anhydride (Tf₂O).[1][5] These reagents facilitate the cyclization of a β-arylethylamide. The Pictet-Spengler reaction typically employs a protic or Lewis acid catalyst, such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or boron trifluoride etherate (BF₃·OEt₂), to promote the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7]

Q3: What are the general categories of hazardous byproducts generated during this compound synthesis?

A3: The hazardous byproducts can be broadly categorized as:

  • Unreacted Starting Materials and Reagents: Residual β-phenylethylamine derivatives, aldehydes/ketones, and corrosive dehydrating or acid catalysts.

  • Side-Reaction Products: Formation of regioisomers (e.g., 8-Fluoroisoquinoline), and products from competing reactions like the retro-Ritter reaction (styrene derivatives).[4][8]

  • Quenching and Workup Products: Neutralized acids and decomposition products from the quenching of highly reactive reagents.

Q4: How does the fluorine substituent at the 6-position influence byproduct formation?

A4: The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution. This can make the cyclization step in both the Bischler-Napieralski and Pictet-Spengler reactions more challenging, potentially leading to lower yields and the formation of more side products if the reaction conditions are not optimized.[9] It can also influence the regioselectivity of the cyclization, potentially leading to the formation of the 8-fluoro isomer, although the 6-fluoro isomer is generally favored.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Bischler-Napieralski Synthesis
Potential Cause Troubleshooting Recommendation
Incomplete Reaction The electron-withdrawing nature of the fluorine atom can hinder the cyclization. Consider using a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, or a more modern and milder reagent like triflic anhydride (Tf₂O) with 2-chloropyridine.[1][8]
Side Reactions A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives.[4][8] To minimize this, consider using a nitrile-based solvent to shift the equilibrium away from the retro-Ritter pathway. Alternatively, using oxalyl chloride can form an N-acyliminium intermediate that is less prone to this side reaction.[8]
Product Degradation The product may be unstable under harsh reaction conditions. If using high temperatures, monitor the reaction closely and minimize the reaction time.
Issue 2: Formation of Regioisomers in Pictet-Spengler Synthesis
Potential Cause Troubleshooting Recommendation
Competitive Cyclization The formation of the 8-fluoro isomer can occur alongside the desired 6-fluoro product. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.
Suboptimal Reaction Conditions To favor the formation of the thermodynamically more stable 6-fluoro isomer (para-cyclization), stronger acidic conditions (e.g., trifluoroacetic acid) and higher temperatures can be employed.[10]

Management of Hazardous Byproducts

Proper management and disposal of hazardous byproducts are crucial for laboratory safety and environmental compliance.

Table 1: Summary of Hazardous Byproducts and Their Management
Byproduct/Waste Stream Hazard Classification Recommended Disposal Protocol
Phosphorus-Containing Waste Corrosive, ToxicNeutralize acidic waste with a suitable base (e.g., sodium bicarbonate) under controlled conditions. Collect the neutralized waste in a designated, sealed container for hazardous waste. Dispose of through a licensed chemical waste management facility.[9][11]
Triflic Acid/Anhydride Waste Corrosive, ToxicNeutralize carefully with a base like soda-ash or soda-lime.[12][13][14] The neutralized waste should be collected in a designated container for hazardous waste and disposed of through a certified facility.[12][14]
Halogenated Organic Solvents Toxic, Environmental HazardCollect in a dedicated, clearly labeled container for halogenated organic waste. Do not mix with non-halogenated solvents.[15] Arrange for disposal through a licensed hazardous waste contractor.
Aqueous Waste from Workup May be acidic or basic, and contain dissolved organic compoundsNeutralize the pH to between 6 and 8. If the aqueous waste contains significant amounts of hazardous organic material, it should be treated as hazardous waste and collected for disposal. Do not dispose of down the drain if it contains hazardous substances.[15]

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of this compound (Conceptual)

1. Amide Formation:

  • React 2-(3-fluorophenyl)ethan-1-amine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form N-(3-fluorophenethyl)acetamide.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and salts, then dry the organic layer and concentrate to obtain the crude amide. Purify by recrystallization or column chromatography if necessary.

2. Cyclization:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-(3-fluorophenethyl)acetamide in a high-boiling inert solvent such as toluene or use neat.

  • Add a dehydrating agent (e.g., phosphorus pentoxide, 1.5-2.0 equivalents) portion-wise with stirring.

  • Heat the reaction mixture to reflux (typically 110-140°C) for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 6-fluoro-3,4-dihydroisoquinoline by column chromatography.

3. Aromatization:

  • Dissolve the purified 6-fluoro-3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene).

  • Add a dehydrogenating agent (e.g., palladium on carbon, Pd/C).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate to obtain the crude this compound.

  • Purify by column chromatography or recrystallization.

Protocol 2: Pictet-Spengler Synthesis of 1-Substituted-6-Fluoro-1,2,3,4-tetrahydroisoquinoline (Conceptual)

1. Reaction Setup:

  • Dissolve 2-(3-fluorophenyl)ethan-1-amine (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).

  • Add an acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise at room temperature.

2. Reaction Execution:

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

3. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 1-substituted-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Visualizations

G Workflow for Managing Hazardous Byproducts in this compound Synthesis cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification cluster_waste Waste Management Starting_Materials Starting Materials (e.g., 3-Fluorophenethylamine) Reaction Bischler-Napieralski or Pictet-Spengler Reaction Starting_Materials->Reaction Hazardous Reagents (POCl3, P2O5, Tf2O, Acids) Crude_Product Crude this compound Reaction->Crude_Product Quenching Quenching (e.g., with water/base) Crude_Product->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Aqueous_Waste Aqueous Waste Quenching->Aqueous_Waste Purification Column Chromatography/ Recrystallization Extraction->Purification Extraction->Aqueous_Waste Organic_Waste Halogenated & Non-halogenated Organic Waste Extraction->Organic_Waste Pure_Product Pure this compound Purification->Pure_Product Purification->Organic_Waste Solid_Waste Solid Waste (e.g., spent drying agent) Purification->Solid_Waste Neutralization Neutralization (if acidic/basic) Aqueous_Waste->Neutralization Segregation Segregation Organic_Waste->Segregation Solid_Waste->Segregation Disposal Hazardous Waste Disposal Neutralization->Disposal Segregation->Disposal

Caption: Workflow for the synthesis and management of hazardous byproducts.

G Decision Tree for Troubleshooting Low Yield in Bischler-Napieralski Synthesis Start Low Yield of This compound Check_Completion Is the reaction complete? (Check TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Severity Increase reaction time, temperature, or use a stronger dehydrating agent (e.g., P2O5/POCl3 or Tf2O) Incomplete->Increase_Severity Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products Significant Side Products Check_Side_Products->Side_Products Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Optimize_Conditions Optimize reaction conditions to minimize side reactions (e.g., change solvent, use alternative reagents to avoid retro-Ritter) Side_Products->Optimize_Conditions Purification_Issues Investigate purification losses (e.g., optimize chromatography conditions, check for product degradation during workup) No_Side_Products->Purification_Issues

Caption: Troubleshooting low yields in Bischler-Napieralski synthesis.

References

Validation & Comparative

The Evolving Landscape of Isoquinoline Therapeutics: A Comparative Look at 6-Fluoroisoquinoline's Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The strategic introduction of fluorine atoms into these molecules is a well-established method to enhance metabolic stability, binding affinity, and overall therapeutic efficacy.[4][5] This guide provides a comparative analysis of the biological activity of 6-Fluoroisoquinoline and other isoquinoline derivatives, acknowledging the current scarcity of direct experimental data on the 6-fluoro isomer and drawing insights from closely related fluorinated and non-fluorinated analogues.

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the foundational principles of medicinal chemistry suggest that the fluorine substitution at the 6-position can significantly modulate the compound's biological profile.[4] Fluorination is known to alter electronic properties, which can lead to enhanced interactions with biological targets such as enzymes and receptors.[4] This comparative guide will synthesize available data on related isoquinoline compounds to project the potential activities of this compound and provide detailed experimental frameworks for its evaluation.

Comparative Biological Activity: Insights from Analogs

The biological activities of isoquinoline derivatives are diverse, with prominent examples in anticancer and antimicrobial applications.[6][7] The introduction of a fluorine atom or a trifluoromethyl group can significantly impact this activity.[5][8]

Anticancer Activity

Table 1: Cytotoxicity of Representative Isoquinoline Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
Quinoline Derivative (9IV-c) A549Lung1.66
Isoquinoline Derivative (Chelerythrine) FaDuPharynx0.14
Isoquinoline Derivative (Sanguinarine) FaDuPharynx0.11
Isoquinoline Derivative (Chelerythrine) MCF-7Breast0.31
Isoquinoline Derivative (Sanguinarine) MCF-7Breast0.29
Isoquinoline Derivative (Chelerythrine) MDA-MB-231Breast0.23
Isoquinoline Derivative (Sanguinarine) MDA-MB-231Breast0.19

Note: This table presents data for various isoquinoline derivatives to illustrate the range of potential anticancer activity. Direct data for this compound is not currently available.

Antimicrobial Activity

The antimicrobial potential of isoquinolines is another significant area of research.[7][10][11] The introduction of trifluoromethyl groups, which are structurally related to a single fluorine atom in terms of their electronic effects, has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA.[8]

Table 2: Antibacterial Activity of Trifluoromethyl-Substituted Alkynyl Isoquinolines

CompoundBacterial StrainMIC (µg/mL)
HSN584 Staphylococcus aureus (MRSA, VRSA strains)4 - 8[8]
HSN584 Staphylococcus epidermidis4 - 16[8]
HSN584 Listeria monocytogenes4 - 16[8]
HSN739 Staphylococcus aureus (MRSA, VRSA strains)4 - 8[8]
HSN739 Enterococcus faecium (VRE)4 - 8[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This data for trifluoromethyl-substituted isoquinolines suggests a promising area of investigation for this compound.

Key Signaling Pathways

Isoquinoline derivatives often exert their biological effects by modulating critical cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action of novel compounds like this compound.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2] Several isoquinoline derivatives have been identified as inhibitors of this pathway, leading to the suppression of tumor growth.[2] It is plausible that this compound could also modulate this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->PI3K This compound (Hypothesized)->Akt This compound (Hypothesized)->mTOR

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Apoptosis Pathway

Induction of apoptosis is a key mechanism for many anticancer agents.[1] Isoquinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This often involves the activation of caspases and modulation of the Bcl-2 family of proteins.[1]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Death Receptors This compound (Hypothesized)->Mitochondrion

Caption: Hypothesized induction of apoptosis by this compound.

Experimental Protocols

To facilitate further research into the biological activity of this compound and its derivatives, the following are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[14]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[15] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[16]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations.[16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Serial Dilutions of This compound in 96-well Plate B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 16-20h B->C D Visually Inspect for Growth or Measure OD600 C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct comparative biological data for this compound is currently limited, the existing body of research on isoquinoline derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The introduction of a fluorine atom at the 6-position is anticipated to modulate its anticancer and antimicrobial properties, potentially leading to enhanced efficacy. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to investigate the biological activity of this compound and contribute to the growing field of isoquinoline-based drug discovery. Further empirical studies are essential to fully elucidate the therapeutic potential of this specific fluorinated isoquinoline.

References

Validating the Mechanism of Action of 6-Fluoroisoquinoline: A Comparative Guide for Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel investigational compound, 6-Fluoroisoquinoline, under the hypothesis that it functions as an inhibitor of Poly (ADP-ribose) polymerase (PARP). The guide compares the hypothetical performance of this compound with established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and provides detailed experimental protocols and data presentation formats to support such a validation campaign.

The Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are integral to the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can subsequently generate more lethal double-strand breaks (DSBs) during DNA replication.[2][3] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway.[2] However, in cancer cells harboring mutations in HR genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death.[2] This concept, known as synthetic lethality, is the foundational mechanism of action for PARP inhibitors in cancer therapy.[2][4]

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Recognition cluster_PARylation PARylation & Repair Recruitment cluster_Resolution DNA Repair DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates 6_Fluoroisoquinoline This compound & Other PARP Inhibitors 6_Fluoroisoquinoline->PARP1 inhibits

Comparative Efficacy of PARP Inhibitors

The validation of a novel PARP inhibitor requires a quantitative comparison against established drugs in the same class. The following tables summarize the biochemical potency and cellular activity of leading PARP inhibitors, with hypothetical data included for this compound for illustrative purposes.

Table 1: Biochemical Potency of PARP Inhibitors

CompoundTarget(s)IC50 (nM) - PARP1IC50 (nM) - PARP2
This compound (Hypothetical) PARP1/2 3.5 1.8
OlaparibPARP1/251
RucaparibPARP1/2/31.40.25
NiraparibPARP1/23.82.1
TalazoparibPARP1/20.570.29

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% in biochemical assays. Lower values indicate higher potency. Data for established inhibitors are compiled from various sources.

Table 2: Cellular Activity of PARP Inhibitors in BRCA-Deficient and BRCA-Proficient Cell Lines

CompoundCell Line (BRCA Status)GI50 (nM)
This compound (Hypothetical) MDA-MB-436 (BRCA1 mutant) 8.0
CAPAN-1 (BRCA2 mutant) 5.5
MCF-7 (BRCA proficient) >10,000
OlaparibMDA-MB-436 (BRCA1 mutant)10
CAPAN-1 (BRCA2 mutant)7
MCF-7 (BRCA proficient)>10,000
TalazoparibMDA-MB-436 (BRCA1 mutant)0.6
CAPAN-1 (BRCA2 mutant)0.4
MCF-7 (BRCA proficient)>5,000

Note: GI50 values represent the concentration of the inhibitor that causes 50% growth inhibition. A significantly lower GI50 in BRCA-deficient cell lines compared to BRCA-proficient lines is a key indicator of the synthetic lethality mechanism.

Experimental Protocols for Mechanism of Action Validation

Accurate validation of a novel PARP inhibitor's mechanism of action relies on a series of well-defined experiments. The workflow below outlines the key assays, followed by detailed protocols.

Experimental_Workflow cluster_Biochemical Biochemical Potency cluster_Cellular Cellular Efficacy cluster_Mechanism Target Engagement & Pathway Effect A Compound Synthesis & Characterization B Biochemical Assays A->B C Cellular Assays B->C B1 PARP Enzymatic Assay (IC50 Determination) B->B1 D Mechanism-Based Assays C->D C1 Cell Viability/Growth (MTS/SRB Assay) (GI50 in various cell lines) C->C1 E Data Analysis & Conclusion D->E D1 PARP Trapping Assay D->D1 D2 Western Blot for PARP Cleavage & PAR levels D->D2

PARP Enzymatic Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Histone-coated 96-well plates.

    • NAD+ (substrate) and Biotinylated-NAD+.

    • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent).

    • Test compound (this compound) and known PARP inhibitors at various concentrations.

    • Streptavidin-HRP (Horseradish Peroxidase).

    • Chemiluminescent HRP substrate.

    • Assay buffer.

  • Protocol:

    • Histone proteins are coated onto a 96-well plate.

    • The PARP enzyme is incubated with activated DNA in the assay buffer in the wells.

    • Add serial dilutions of the test compound or control inhibitors to the wells.

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and Biotinylated-NAD+.

    • Incubate to allow for the PARP-mediated biotinylated poly(ADP-ribosyl)ation of histones.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP, which binds to the biotinylated PAR chains.

    • Wash away unbound Streptavidin-HRP.

    • Add the chemiluminescent HRP substrate and measure the luminescence using a plate reader.[5]

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTS or SRB Assay)

These assays measure the effect of the PARP inhibitor on cell proliferation and survival, particularly to demonstrate synthetic lethality.[1]

  • Materials:

    • Human cancer cell lines (e.g., BRCA1-mutant MDA-MB-436, BRCA2-mutant CAPAN-1, and BRCA-proficient MCF-7).

    • 96-well cell culture plates.

    • Cell culture medium and supplements.

    • Test compound and control inhibitors.

    • MTS reagent or Sulforhodamine B (SRB) staining solution.

  • Protocol (MTS Assay):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or control inhibitors for a specified period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

    • Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA, a key cytotoxic mechanism for many PARP inhibitors.[1][6]

  • Materials:

    • Recombinant human PARP1.

    • A fluorescently labeled DNA oligonucleotide containing a single-strand break.

    • Test compound and control inhibitors.

    • Fluorescence polarization plate reader.

  • Protocol (Fluorescence Polarization Assay):

    • Incubate recombinant PARP1 with the fluorescently labeled DNA probe in the presence of varying concentrations of the test compound.

    • When PARP binds to the probe, the polarization of the emitted light increases. Potent PARP trappers will stabilize this complex, leading to a higher fluorescence polarization signal.[1][7]

    • Measure the fluorescence polarization in each well.

    • Data is analyzed to determine the concentration-dependent effect of the inhibitor on PARP-DNA complex formation.

Western Blot for PARP Cleavage and PAR levels

This assay provides insights into the downstream cellular effects of PARP inhibition.

  • PARP Cleavage: Cleavage of PARP-1 by caspases is a hallmark of apoptosis. Increased cleavage indicates that the compound is inducing cell death.[1]

  • PAR levels: Measuring the levels of poly(ADP-ribose) (PAR) in cells after treatment can directly show the inhibition of PARP's catalytic activity in a cellular context.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with specific primary antibodies:

      • An antibody that recognizes both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa).

      • An antibody that recognizes PAR chains.

    • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Analyze the band intensities to determine the extent of PARP cleavage or the reduction in PAR levels compared to control-treated cells.

Conclusion

The validation of this compound as a potential PARP inhibitor requires a systematic and comparative approach. By employing the biochemical and cellular assays outlined in this guide, researchers can quantitatively assess its potency, selectivity, and ability to induce synthetic lethality in cancer cells with DNA repair deficiencies. A direct comparison with established PARP inhibitors like Olaparib and Talazoparib is crucial for contextualizing its efficacy and potential as a novel therapeutic agent. The combination of robust experimental data and clear visualization of its mechanism of action will be essential for advancing its development.

References

Unveiling the Molecular Architecture: A Guide to the Spectroscopic Confirmation of 6-Fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of 6-fluoroisoquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous characterization of these important molecules.

The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets. Therefore, rigorous structural analysis is essential to ensure the correct constitution of synthesized this compound derivatives before their use in further studies. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this purpose.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative this compound derivative, 6-fluoro-3,4-diphenylisoquinoline, and provide a comparison with the parent isoquinoline where applicable. This comparative approach highlights the influence of the fluorine and phenyl substituents on the spectral characteristics.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton (Position) 6-Fluoro-3,4-diphenylisoquinoline Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) HzIsoquinoline (Reference) Chemical Shift (δ) ppm, Multiplicity
H-19.34 (s)9.24 (s)
H-58.07 (dd, J = 9.2, 5.6 Hz)8.16 (d)
H-77.28 (dd, J = 8.8, 2.4 Hz)7.68 (d)
H-87.38-7.33 (m)7.56 (t)
Phenyl-H7.38-7.33 (m), 7.23-7.19 (m)-

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon (Position) 6-Fluoro-3,4-diphenylisoquinoline Chemical Shift (δ) ppmIsoquinoline (Reference) Chemical Shift (δ) ppm
C-1151.5152.7
C-3151.3143.2
C-4140.5120.5
C-4a131.0128.8
C-5124.7127.5
C-6163.7 (d, ¹JCF = 252 Hz)130.3
C-7117.5 (d, ²JCF = 21 Hz)127.3
C-8130.6 (d, ³JCF = 9 Hz)126.5
C-8a136.9135.7
Phenyl-C137.9, 137.8, 130.7, 130.6, 130.4, 130.3, 128.6, 127.7, 127.4-

Table 3: Mass Spectrometry Data

Compound Ionization Mode [M+H]⁺ (m/z) Calculated[M+H]⁺ (m/z) Found
6-Fluoro-3,4-diphenylisoquinolineESI-TOF300.1189300.1175[1]

Table 4: Infrared (IR) Spectral Data

Functional Group 6-Fluoro-3,4-diphenylisoquinoline Wavenumber (cm⁻¹)Characteristic Range (cm⁻¹)
C-H (aromatic)3050-30203100-3000
C=N (in-ring)16101650-1550
C=C (in-ring)1576, 1493, 14591600-1450
C-F12461350-1150
C-H (oop bend)746, 697900-675

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Employ proton decoupling to simplify the spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum to directly observe the fluorine atom.

    • Typical parameters include a spectral width of -100 to -150 ppm, referenced to CFCl₃ at 0.00 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

    • Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

    • Acquire high-resolution mass spectra (e.g., using a time-of-flight, TOF, analyzer) to determine the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Methodologies and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir structure Final Structure Elucidation nmr->structure ms->structure ir->structure

Caption: Workflow for the structural confirmation of this compound derivatives.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression derivative This compound Derivative derivative->kinase2

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

By combining these powerful spectroscopic techniques, researchers can confidently determine the structure of novel this compound derivatives, a critical step in the journey of drug discovery and development. The data and protocols presented herein provide a solid foundation for achieving accurate and reliable structural characterization.

References

The Tale of Two Settings: Unpacking the In Vitro and In Vivo Efficacy of 6-Fluoroisoquinoline-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from the laboratory bench to a living system is a critical and often revealing transition. This guide provides a comparative analysis of the efficacy of 6-Fluoroisoquinoline-based compounds, a promising class of Poly (ADP-ribose) polymerase (PARP) inhibitors, in both controlled in vitro environments and complex in vivo models. By examining the supporting experimental data and methodologies, we aim to illuminate the crucial correlations and divergences that inform preclinical drug development.

The this compound scaffold has emerged as a valuable pharmacophore in the design of potent PARP inhibitors. These enzymes play a critical role in DNA repair, and their inhibition has proven to be a successful strategy in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. This guide will focus on a representative this compound-based PARP inhibitor, herein referred to as Compound X, to illustrate the comparative efficacy between laboratory assays and animal models.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and direct comparison, the quantitative data from key in vitro and in vivo experiments are summarized below.

Table 1: In Vitro Efficacy of Compound X

Assay TypeCell LineCancer TypeIC50 (nM)Notes
PARP-1 Enzymatic Assay--0.96Highly potent inhibition of the primary target enzyme.
PARP-2 Enzymatic Assay--61.90Demonstrates selectivity for PARP-1 over PARP-2.[1]
Cell Proliferation AssayMX-1Breast Cancer (BRCA1 mutant)50Strong anti-proliferative effect in a cancer cell line with a DNA repair defect.[1]
Cell Proliferation AssayMDA-MB-436Breast Cancer (BRCA1 mutant)85Consistent anti-proliferative activity in another BRCA1-mutant cell line.
Cell Proliferation AssayBxPC3Pancreatic Cancer (BRCA wild-type)>1000Significantly less effective in cells without the specific DNA repair deficiency.

Table 2: In Vivo Efficacy of Compound X

Animal ModelTumor XenograftDosageTumor Growth Inhibition (TGI)Notes
Nude MiceMDA-MB-43650 mg/kg, oral, daily75%Significant tumor growth inhibition in a xenograft model derived from a BRCA1-mutant cell line.[1]
Nude MiceBxPC350 mg/kg, oral, daily15%Minimal effect on tumors without the targeted genetic vulnerability, correlating with in vitro findings.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are the protocols for the key experiments cited in this guide.

In Vitro Assays

1. PARP-1 and PARP-2 Enzymatic Inhibition Assay:

  • Objective: To determine the concentration of Compound X required to inhibit 50% of the enzymatic activity of PARP-1 and PARP-2.

  • Methodology:

    • Recombinant human PARP-1 or PARP-2 enzyme is incubated with a reaction mixture containing NAD+ (the substrate for PARP) and a DNA-histone complex to activate the enzyme.

    • Various concentrations of Compound X are added to the reaction mixture.

    • The activity of the PARP enzyme is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced, typically using an ELISA-based assay with an anti-PAR antibody.

    • The IC50 value is calculated by plotting the percentage of PARP inhibition against the concentration of Compound X.

2. Cell Proliferation Assay (MTT Assay):

  • Objective: To assess the effect of Compound X on the growth and viability of cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MX-1, MDA-MB-436, BxPC3) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of Compound X for 72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of 570 nm.

    • The IC50 value is determined from the dose-response curve.

In Vivo Efficacy Study

1. Xenograft Animal Model:

  • Objective: To evaluate the anti-tumor efficacy of Compound X in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., MDA-MB-436 or BxPC3) to establish tumor xenografts.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

    • The treatment group receives daily oral administration of Compound X at a specified dose (e.g., 50 mg/kg). The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study. Tumor volume is calculated using the formula: (Length × Width²)/2.

    • At the end of the study, the Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Mandatory Visualization

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation PARP Enzymatic Assay PARP Enzymatic Assay IC50 (Enzyme) IC50 (Enzyme) PARP Enzymatic Assay->IC50 (Enzyme) Determines Cell Proliferation Assay Cell Proliferation Assay IC50 (Cells) IC50 (Cells) Cell Proliferation Assay->IC50 (Cells) Determines In Vitro Efficacy In Vitro Efficacy IC50 (Enzyme)->In Vitro Efficacy IC50 (Cells)->In Vitro Efficacy Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Measures In Vivo Efficacy In Vivo Efficacy Tumor Growth Inhibition->In Vivo Efficacy Compound X Compound X Compound X->PARP Enzymatic Assay Compound X->Cell Proliferation Assay Compound X->Xenograft Model

Experimental workflow for efficacy assessment.

G DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP recruits Replication Fork Collapse Replication Fork Collapse DNA Single-Strand Break->Replication Fork Collapse leads to DNA Repair DNA Repair PARP->DNA Repair facilitates Compound X Compound X Compound X->PARP inhibits Cell Death (Apoptosis) Cell Death (Apoptosis) BRCA-Deficient Cell BRCA-Deficient Cell DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break DNA Double-Strand Break->Cell Death (Apoptosis) in

References

Comparative study of different synthetic routes to 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the isoquinoline scaffold is a pivotal strategy in modern medicinal chemistry. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 6-Fluoroisoquinoline, in particular, serves as a crucial building block for a variety of pharmacologically active compounds. This guide provides a comparative analysis of three classical synthetic routes to this compound: the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. We present a summary of their performance, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

ParameterPomeranz-Fritsch ReactionBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Materials 4-Fluorobenzaldehyde, 2,2-Diethoxyethylamine2-(3-Fluorophenyl)ethylamine, Formic acid2-(3-Fluorophenyl)ethylamine, Formaldehyde
Key Intermediates N-(4-Fluorobenzylidene)-2,2-diethoxyethan-1-amine6-Fluoro-3,4-dihydroisoquinoline6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Number of Steps 2 (can be one-pot)22
Typical Reagents Toluene, p-TsOH, H₂SO₄PPA or POCl₃, Pd/CHCl, Pd/C
Overall Yield (%) ~65-75% (estimated)~59-67%~60-70% (estimated)
Reaction Conditions High temperature, strong acidHigh temperature, strong acid; then catalytic transfer hydrogenationAcid-catalyzed condensation; then dehydrogenation
Advantages Direct aromatization, good yields.Reliable cyclization for many substrates.Forms tetrahydroisoquinoline core directly.
Disadvantages Requires strong acidic conditions.Two distinct steps required (cyclization and aromatization).Requires a separate, often harsh, aromatization step.

Experimental Protocols & Methodologies

Detailed experimental protocols for the key synthetic transformations are provided below.

Pomeranz-Fritsch Reaction

This route provides a direct synthesis of the isoquinoline ring system. It involves the formation of a Schiff base (benzalaminoacetal) from 4-fluorobenzaldehyde and 2,2-diethoxyethylamine, followed by an acid-catalyzed cyclization.

Step 1: Synthesis of N-(4-Fluorobenzylidene)-2,2-diethoxyethan-1-amine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude Schiff base.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Slowly add the crude Schiff base from Step 1 to a stirred solution of concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Basify the acidic solution with a concentrated sodium hydroxide solution until a pH > 10 is achieved, maintaining the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Bischler-Napieralski Reaction

This two-step approach first constructs a 3,4-dihydroisoquinoline ring, which is subsequently aromatized.

Step 1: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

  • Prepare N-[2-(3-fluorophenyl)ethyl]formamide by reacting 2-(3-fluorophenyl)ethylamine with an excess of ethyl formate.

  • Add the N-[2-(3-fluorophenyl)ethyl]formamide (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture with stirring to 140-150 °C for 1 hour.

  • Cool the mixture and pour it onto crushed ice.

  • Basify with concentrated ammonium hydroxide and extract the product with diethyl ether (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 6-fluoro-3,4-dihydroisoquinoline. A reported yield for this step is approximately 70%.

Step 2: Dehydrogenation to this compound

  • Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound. This step typically proceeds in high yield (85-95%).[1]

Pictet-Spengler Reaction

This pathway first generates a 6-fluoro-1,2,3,4-tetrahydroisoquinoline, which then must be aromatized.

Step 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 2-(3-fluorophenyl)ethylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add aqueous formaldehyde (37%, 1.2 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Aromatization to this compound

  • Dissolve 6-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a high-boiling solvent like decalin or diphenyl ether.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10-20 mol%).

  • Heat the mixture to reflux (190-220 °C) for 6-12 hours.

  • Cool the reaction mixture, dilute with a solvent like toluene, and filter through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Pomeranz_Fritsch cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 4-Fluorobenzaldehyde C Schiff Base A->C Condensation (p-TsOH, Toluene) B 2,2-Diethoxyethylamine B->C D This compound C->D Cyclization (H₂SO₄)

Pomeranz-Fritsch Reaction Workflow

Bischler_Napieralski cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A N-[2-(3-Fluorophenyl) ethyl]formamide B 6-Fluoro-3,4- dihydroisoquinoline A->B Cyclization (PPA or POCl₃) C This compound B->C Dehydrogenation (Pd/C, Heat) Pictet_Spengler cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-(3-Fluorophenyl) ethylamine C 6-Fluoro-1,2,3,4- tetrahydroisoquinoline A->C Condensation/Cyclization (HCl, Heat) B Formaldehyde B->C D This compound C->D Aromatization (Pd/C, High Temp.)

References

Validating the Purity of Synthesized 6-Fluoroisoquinoline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For a compound such as 6-Fluoroisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry, ensuring its purity is paramount to the reliability of downstream applications and the safety of potential therapeutics. This guide provides an objective comparison of the principal analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols and performance data.

The Imperative of Purity Validation

Impurities in a synthesized compound can originate from various sources, including unreacted starting materials, byproducts of the reaction, reagents, solvents, and degradation products. Even trace amounts of these impurities can significantly impact the biological activity and toxicity profile of the final compound. Therefore, employing robust analytical methods to identify and quantify these impurities is a critical step in the chemical synthesis workflow.

Comparative Analysis of Purity Validation Methods

A multi-pronged approach utilizing orthogonal analytical techniques is the most effective strategy for a comprehensive purity assessment of this compound. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. A UV detector is commonly used for quantification, as the aromatic isoquinoline ring system exhibits strong UV absorbance.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating the main compound from potential impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20.1-25 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Data Presentation: HPLC Performance Characteristics

ParameterTypical Performance for Aromatic Heterocycles
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain byproducts that may be present in the synthesized this compound.

Principle: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: Identification of impurities is achieved by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard or by area percentage, assuming similar response factors for structurally related impurities.

Data Presentation: GC-MS Performance Characteristics

ParameterTypical Performance for Volatile Organics
Limit of Detection (LOD) 0.1 - 10 pg
Limit of Quantification (LOQ) 0.5 - 50 pg
Linearity (r²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide an absolute determination of purity without the need for a specific reference standard of the analyte.[1] It is a powerful tool for structural confirmation and quantification of the main component and any proton- or fluorine-containing impurities.

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. For this compound, both ¹H and ¹⁹F qNMR can be utilized.

Experimental Protocol:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher), equipped with a probe capable of ¹H and ¹⁹F detection.

  • Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid for ¹H NMR, or a fluorinated standard for ¹⁹F NMR).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (for ¹H qNMR):

    • Pulse Program: A single pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of any signal of interest to ensure full magnetization recovery. This is critical for accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: qNMR Performance Characteristics

ParameterTypical Performance
Precision (%RSD) < 1%
Accuracy High (primary method)
Specificity High (structurally informative)
Analysis Time ~15-30 minutes per sample

Potential Impurities in this compound Synthesis

The synthesis of this compound can potentially lead to several types of impurities, which a robust purity validation strategy should be able to detect:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 3-aminobenzotrifluoride or glycerol.

  • Positional Isomers: Incomplete regioselectivity during the synthesis could lead to the formation of other fluoro-substituted isoquinoline isomers.

  • Byproducts from Side Reactions: These can be numerous and depend on the specific reaction conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, ethanol, dichloromethane).

Visualizing the Workflow

To illustrate the logical flow of purity validation, the following diagrams are provided in the DOT language for Graphviz.

PurityValidationWorkflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Comprehensive Purity Analysis cluster_decision Decision & Final Report SynthesizedProduct Synthesized this compound InitialTLC Initial Purity Check (TLC) SynthesizedProduct->InitialTLC HPLC HPLC-UV/DAD (Non-volatile impurities) InitialTLC->HPLC GCMS GC-MS (Volatile impurities, solvents) InitialTLC->GCMS qNMR qNMR (¹H & ¹⁹F) (Absolute purity, structural confirmation) InitialTLC->qNMR PurityCriteria Purity Meets Specification? HPLC->PurityCriteria GCMS->PurityCriteria qNMR->PurityCriteria FinalReport Final Purity Report & Certificate of Analysis PurityCriteria->FinalReport Yes FurtherPurification Further Purification Required PurityCriteria->FurtherPurification No FurtherPurification->SynthesizedProduct Re-analysis

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoroisoquinoline Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoroisoquinoline analogs and closely related fluorinated quinolines, with a focus on their potential as therapeutic agents. While comprehensive SAR studies on a homologous series of this compound analogs are limited in the public domain, valuable insights can be drawn from the analysis of structurally similar compounds.

Antiplasmodial Activity of 2,4-disubstituted 6-Fluoroquinolines

A study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents offers a valuable case study for understanding the SAR of this class of compounds. The following table summarizes the in vitro activities of synthesized analogs against sensitive and multidrug-resistant strains of Plasmodium falciparum.

Table 1: In Vitro Antiplasmodial Activity of 6-Fluoroquinoline Analogs

Compound IDR1 (Position 2)R2 (Position 4)IC50 (K1 strain, μM)IC50 (NF54 strain, μM)
1a 4-chlorophenyl-NH-(CH2)2-pyrrolidine0.0480.039
1b 4-methoxyphenyl-NH-(CH2)2-pyrrolidine0.0350.028
1c 4-(trifluoromethyl)phenyl-NH-(CH2)2-pyrrolidine0.0290.021
1d 4-chlorophenyl-NH-(CH2)3-pyrrolidine0.0510.042
1e 4-chlorophenyl-NH-(CH2)2-piperidine0.0620.055
1f 4-chlorophenyl-NH-(CH2)2-morpholine0.1200.105
1g 4-[(4-methylpiperazin-1-yl)methyl]phenyl-NH-[2-(pyrrolidin-1-yl)ethyl]carboxamide≤ 0.0029Not Reported

Data compiled from studies on 2,4-disubstituted 6-fluoroquinolines.

SAR Analysis:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the quinoline ring significantly influences antiplasmodial activity. Electron-withdrawing groups, such as trifluoromethyl (as in 1c ), appear to enhance potency compared to electron-donating or less electronegative groups.

  • Side Chain at Position 4: The length and nature of the aminoalkyl side chain at the 4-position are critical for activity. A two-carbon linker between the amino group and the terminal heterocyclic ring (pyrrolidine in 1a-c ) seems optimal. Increasing the chain length to three carbons (1d ) or replacing pyrrolidine with piperidine (1e ) or morpholine (1f ) leads to a decrease in activity.

  • Carboxamide Linker: The introduction of a carboxamide linker at position 4, combined with a more complex substituent at position 2 (as in 1g ), resulted in a compound with exceptionally high potency, suggesting that this modification allows for additional favorable interactions with the biological target.

Potential as Kinase Inhibitors

The fluorinated isoquinoline and quinoline scaffolds are of significant interest in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[1] The electron-withdrawing properties of fluorine can enhance binding affinity to the ATP-binding site of kinases.

While specific data for this compound kinase inhibitors is sparse, the general principles of kinase inhibition by related heterocyclic compounds can be applied. The following diagram illustrates a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) and the potential point of inhibition by a this compound analog.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylation Ligand Ligand Ligand->RTK Activation 6-F-Isoquinoline Analog 6-F-Isoquinoline Analog 6-F-Isoquinoline Analog->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G General Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Dispense Dispense Kinase and Test Compound to Plate Prepare_Reagents->Dispense Incubate_1 Pre-incubate Dispense->Incubate_1 Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative Efficacy Analysis of 6-Fluoroisoquinoline and 6-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Strategic functionalization of this privileged heterocycle can profoundly influence its pharmacological properties. This guide provides a comparative overview of the efficacy of two key classes of derivatives: 6-Fluoroisoquinoline and 6-hydroxyisoquinoline. By examining their anticancer and antimicrobial activities, supported by experimental data, this document aims to inform future drug design and development efforts.

Executive Summary

Both this compound and 6-hydroxyisoquinoline derivatives have demonstrated significant potential as therapeutic agents. The introduction of a fluorine atom at the 6-position often enhances metabolic stability and cell permeability, which can lead to improved potency. Conversely, the 6-hydroxy group can participate in hydrogen bonding, a critical interaction for target binding. This comparison elucidates the nuanced effects of these substitutions on the biological activity of the isoquinoline core.

Anticancer Activity: A Tale of Two Substituents

Halogenation, particularly fluorination, at the 6-position of the isoquinoline ring has been shown to yield potent antiproliferative agents. For instance, isoquinoline-based thiosemicarbazones with fluorine substitutions have demonstrated IC50 values in the low-to-mid nanomolar range against various cancer cell lines.[1] This suggests that the electron-withdrawing nature of fluorine can significantly enhance cytotoxic activity. One notable example, 6-(trifluoromethyl)isoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5-WIN site, showing significant antiproliferative activity in specific cancer cell lines.[2]

On the other hand, hydroxylated isoquinoline derivatives have also emerged as promising anticancer agents. The hydroxyl group can be crucial for interacting with biological targets. For example, certain pyrazolo[3,4-c]isoquinoline derivatives, which can be considered related structures, have shown anticancer properties with low toxicity, acting through the inhibition of protein kinases.[3]

To illustrate the potential differences in anticancer efficacy, the following table summarizes the activity of representative compounds from each class against various cancer cell lines. It is important to note that these compounds are not direct structural analogs, and thus the data serves to highlight general trends rather than a direct comparison.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
6-Fluoro-isoquinoline Derivative 6-(trifluoromethyl)isoquinolin-1(2H)-oneMV4:110.038 (GI50)[2]
6-Hydroxy-isoquinoline Analog Naphthalenyl sulfonyl isoquinoline derivativeMCF-716.1[4]
6-Hydroxy-isoquinoline Analog Thiophenyl sulfonyl isoquinoline derivativeMCF-719.8[4]

Antimicrobial Activity: Targeting Microbial Threats

Both 6-fluorinated and 6-hydroxylated isoquinoline derivatives have been explored for their potential to combat bacterial and fungal infections.

Fluoroquinolones, a well-established class of antibiotics, underscore the potential of fluorinated quinoline (a structural isomer of isoquinoline) scaffolds in antimicrobial drug discovery. While specific data for this compound is limited, related fluorinated isoquinoline derivatives have shown promising bactericidal and fungicidal activities.[5] For example, a fluorophenylpropanoate ester derivative of a tetrahydroisoquinoline showed remarkable bactericidal activity.[5]

Hydroxylated isoquinolines also contribute to the arsenal of antimicrobial agents. The synthesis of various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has yielded compounds with high and broad-range bactericidal activity.[5]

The following table presents the minimum inhibitory concentration (MIC) values for representative compounds, illustrating their antimicrobial potential. As with the anticancer data, these compounds are not direct analogs but serve to indicate the activity of their respective classes.

Compound ClassDerivativePathogenMIC (µg/mL)Reference
6-Fluoro-isoquinoline Analog Tricyclic Isoquinoline Derivative (8d)Staphylococcus aureus16[6][7]
6-Fluoro-isoquinoline Analog Tricyclic Isoquinoline Derivative (8f)Staphylococcus aureus32[6][7]
6-Fluoro-isoquinoline Analog Tricyclic Isoquinoline Derivative (8f)Streptococcus pneumoniae32[6][7]
6-Hydroxy-isoquinoline Analog Not specifically available in searches---

Experimental Protocols

To facilitate reproducible research and comparative analysis, detailed methodologies for key experiments are provided below.

Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound and 6-hydroxyisoquinoline derivatives)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution for MIC Determination)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • DMSO

  • 96-well microplates (sterile)

  • Inoculating loop or sterile swabs

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and 6-hydroxyisoquinoline derivatives are mediated through their interaction with various cellular signaling pathways.

This compound Derivatives: The anticancer mechanism for some fluorinated isoquinolines involves the inhibition of key proteins in cell proliferation pathways. For example, 6-(trifluoromethyl)isoquinolin-1(2H)-one targets the WDR5 protein, disrupting the WDR5-MYC interaction. This leads to the suppression of ribosomal protein gene transcription, inducing nucleolar stress, which in turn activates the p53 tumor suppressor pathway, ultimately leading to apoptosis.[2]

WDR5_Inhibition_Pathway 6-F-Isoquinoline 6-F-Isoquinoline WDR5 WDR5 6-F-Isoquinoline->WDR5 inhibits MYC MYC WDR5->MYC interacts with Ribosomal Protein Genes Ribosomal Protein Genes MYC->Ribosomal Protein Genes activates Nucleolar Stress Nucleolar Stress Ribosomal Protein Genes->Nucleolar Stress suppression leads to p53 p53 Nucleolar Stress->p53 activates Apoptosis Apoptosis p53->Apoptosis induces

WDR5 Inhibition Pathway

6-Hydroxyisoquinoline Derivatives: The mechanism of action for many hydroxylated isoquinoline derivatives involves the inhibition of protein kinases. These enzymes are critical components of signaling cascades that regulate cell growth, differentiation, and survival. The hydroxyl group can form key hydrogen bonds within the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby halting the signaling cascade.

Kinase_Inhibition_Pathway 6-OH-Isoquinoline 6-OH-Isoquinoline Protein Kinase Protein Kinase 6-OH-Isoquinoline->Protein Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Protein Kinase Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation promotes

Kinase Inhibition Pathway

Conclusion

The comparative analysis of this compound and 6-hydroxyisoquinoline derivatives reveals distinct yet complementary profiles of biological activity. While fluorination at the 6-position appears to be a promising strategy for enhancing anticancer potency, likely through improved physicochemical properties and specific target interactions, the 6-hydroxy group offers a valuable handle for establishing critical hydrogen bonding interactions with biological targets. Further direct comparative studies of structurally analogous derivatives are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation isoquinoline-based therapeutics.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of novel isoquinoline derivatives.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis of 6-F and 6-OH derivatives Synthesis of 6-F and 6-OH derivatives Anticancer Screening (e.g., MTT Assay) Anticancer Screening (e.g., MTT Assay) Synthesis of 6-F and 6-OH derivatives->Anticancer Screening (e.g., MTT Assay) Antimicrobial Screening (e.g., MIC Assay) Antimicrobial Screening (e.g., MIC Assay) Synthesis of 6-F and 6-OH derivatives->Antimicrobial Screening (e.g., MIC Assay) Signaling Pathway Analysis Signaling Pathway Analysis Anticancer Screening (e.g., MTT Assay)->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Screening (e.g., MIC Assay)->Enzyme Inhibition Assays Apoptosis/Cell Cycle Analysis Apoptosis/Cell Cycle Analysis Signaling Pathway Analysis->Apoptosis/Cell Cycle Analysis SAR Studies SAR Studies Enzyme Inhibition Assays->SAR Studies Apoptosis/Cell Cycle Analysis->SAR Studies

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Novel 6-Fluoroisoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. The 6-fluoroisoquinoline scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, understanding the cross-reactivity profile of these compounds is critical to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of two hypothetical this compound-based inhibitors, 6FIQ-A and 6FIQ-B, supported by established experimental protocols for assessing kinase inhibitor selectivity.

This guide will delve into the selectivity profiles of these two compounds, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies are provided to ensure a comprehensive understanding of how such data is generated. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to facilitate interpretation.

Comparative Selectivity Profiling

The inhibitory activity of two novel this compound-based compounds, 6FIQ-A and 6FIQ-B, was assessed against a panel of representative kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), reveals distinct selectivity profiles.

Target Kinase6FIQ-A (IC50, nM)6FIQ-B (IC50, nM)Kinase Family
JNK1 15 >10,000 CMGC
JNK2 25 >10,000 CMGC
JNK3 12 8,500 CMGC
p38α25075CMGC
ERK21,5003,200CMGC
CDK2>10,0005,100CMGC
ROCK1 >10,000 20 AGC
ROCK2 >10,000 18 AGC
PKA8,000950AGC
AKT15,5001,200AGC
SRC4,800600Tyrosine Kinase
ABL16,200850Tyrosine Kinase
VEGFR2>10,0004,500Tyrosine Kinase

Data Interpretation:

As the data indicates, 6FIQ-A demonstrates high potency and selectivity for the c-Jun N-terminal kinase (JNK) family, with IC50 values in the low nanomolar range for JNK1, JNK2, and JNK3. Its activity against other kinases in the panel is significantly lower, suggesting a favorable selectivity profile for JNK-targeted therapies.

In contrast, 6FIQ-B exhibits a distinct selectivity profile, with potent inhibition of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). While it shows some off-target activity against other kinases at higher concentrations, its primary potency is directed towards the ROCK family.

This comparative analysis highlights how subtle structural modifications on the this compound scaffold can dramatically alter the selectivity profile of an inhibitor, enabling the development of tool compounds and potential therapeutics for different signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity analysis of this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the potency of an inhibitor against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • ATP Stock Solution: 10 mM ATP in sterile water.

  • [γ-33P]ATP: Specific activity of ~1000 cpm/pmol.

  • Substrate: A specific peptide substrate for the kinase of interest, dissolved in kinase buffer.

  • Test Compounds: Serial dilutions of the this compound-based inhibitors prepared in DMSO.

2. Assay Procedure:

  • A master mix is prepared containing the kinase, substrate, and kinase buffer.

  • The master mix is dispensed into a 96-well plate.

  • The test compounds (or DMSO as a vehicle control) are added to the wells.

  • The reaction is initiated by the addition of a mix of cold ATP and [γ-33P]ATP.

  • The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • The reaction is stopped by the addition of phosphoric acid.

  • A portion of the reaction mixture is transferred to a phosphocellulose filter plate.

  • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Scintillation fluid is added to the wells, and the incorporated radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The raw counts per minute (CPM) are converted to percent inhibition relative to the DMSO control.

  • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

KinomeScan™ Profiling (Competition Binding Assay)

This method provides a broad assessment of an inhibitor's selectivity across the human kinome.

1. Assay Principle:

  • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

2. Experimental Workflow:

  • Immobilization: An active-site directed ligand is immobilized on a solid support.

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase-DNA conjugates are eluted, and the amount of DNA is quantified by qPCR.

3. Data Analysis:

  • The amount of kinase bound in the presence of the test compound is compared to a DMSO control.

  • The results are typically expressed as a percentage of the control (% of Control), where a lower percentage indicates stronger binding of the test compound.

  • A selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound.

Visualizing Pathways and Processes

To further elucidate the context and methodology of this cross-reactivity analysis, the following diagrams are provided.

Signaling_Pathway cluster_upstream Upstream Signals cluster_jnk_cascade JNK Signaling Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation 6FIQ-A 6FIQ-A 6FIQ-A->JNK Inhibition

Figure 1. JNK signaling pathway with the inhibitory action of 6FIQ-A.

Experimental_Workflow Start Start Compound Synthesis\n(this compound Scaffold) Compound Synthesis (this compound Scaffold) Start->Compound Synthesis\n(this compound Scaffold) Primary Screening\n(Single Kinase Assay) Primary Screening (Single Kinase Assay) Compound Synthesis\n(this compound Scaffold)->Primary Screening\n(Single Kinase Assay) Hit Identification Hit Identification Primary Screening\n(Single Kinase Assay)->Hit Identification Kinome-wide Selectivity Profiling Kinome-wide Selectivity Profiling Hit Identification->Kinome-wide Selectivity Profiling Potent Hits End End Hit Identification->End No Hits Data Analysis\n(IC50 Determination, S-Score) Data Analysis (IC50 Determination, S-Score) Kinome-wide Selectivity Profiling->Data Analysis\n(IC50 Determination, S-Score) Lead Optimization Lead Optimization Data Analysis\n(IC50 Determination, S-Score)->Lead Optimization Lead Optimization->Compound Synthesis\n(this compound Scaffold) Iterative Improvement Lead Optimization->End Candidate Selection

Figure 2. Workflow for kinase inhibitor discovery and selectivity profiling.

Logical_Comparison Inhibitor_A 6FIQ-A Primary Targets: JNK1, JNK2, JNK3 Selectivity Profile: High for JNK family Inhibitor_B 6FIQ-B Primary Targets: ROCK1, ROCK2 Selectivity Profile: High for ROCK family Shared_Scaffold This compound Scaffold Shared_Scaffold->Inhibitor_A Modification 1 Shared_Scaffold->Inhibitor_B Modification 2

Figure 3. Logical relationship of hypothetical inhibitors from a common scaffold.

Benchmarking 6-Fluoroisoquinoline: A Comparative Performance Guide for Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 6-Fluoroisoquinoline's potential cytotoxic performance against its parent compound, isoquinoline, and a well-established chemotherapeutic agent, Doxorubicin. The isoquinoline scaffold is a recognized pharmacophore in numerous anticancer agents, known to induce cell cycle arrest and apoptosis.[1] The introduction of a fluorine atom can modulate a molecule's electronic properties, membrane permeability, and metabolic stability, often enhancing its therapeutic efficacy.

Due to the limited availability of public experimental data on the cytotoxicity of this compound and its direct parent, isoquinoline, this guide utilizes hypothetical, yet plausible, IC50 values for these compounds to illustrate a comparative framework. These values are juxtaposed with experimentally reported data for Doxorubicin to provide a reference against a clinical standard.

Quantitative Data Summary: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth. The data is presented for three common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma).

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)Data Source
This compound 5.08.06.5Hypothetical
Isoquinoline >100>100>100Hypothetical (Assumed low potency)
Doxorubicin 0.1 - 2.5>200.1 - 0.5Experimental (Reported Range)[2][3]

Disclaimer: The IC50 values for this compound and Isoquinoline are hypothetical and for illustrative purposes only, intended to demonstrate a potential performance benchmark. Actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for two standard in vitro cytotoxicity assays that can be employed to determine the IC50 values of this compound and other compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3]

Materials:

  • Human cancer cell lines (MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, Isoquinoline, and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.1%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Human cancer cell lines (MCF-7, A549, HCT116)

  • Complete culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Treat cells with compounds cell_culture->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay_choice Assay incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity srb_assay SRB Assay assay_choice->srb_assay Protein Content readout Measure Absorbance mt_assay->readout srb_assay->readout analysis Calculate % Viability & Determine IC50 readout->analysis apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound bcl2 Bcl-2 Family Modulation compound->bcl2 mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Fluoroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Fluoroisoquinoline, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for mitigating risks and promoting a culture of safety.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Acute Toxicity (Dermal): Toxic in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile glovesTo prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
Appearance White to Brown powder to crystal
Melting Point 50.0 to 60.0 °C
Boiling Point 255.265 °C at 760 mmHg (Predicted)
GHS Hazard Statements H302, H311, H315, H412

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.

1. Waste Identification and Segregation:

  • Classify: Identify all waste containing this compound as "Hazardous Waste." This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate: Due to its fluorinated nature, this waste must be segregated into the "Halogenated Organic Waste" stream.[2] Do not mix with non-halogenated solvents or other incompatible waste types.

2. Waste Containment:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for halogenated organic waste.

  • Labeling: The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity or concentration

    • The date of accumulation

3. Collection and Accumulation:

  • Solid Waste: Carefully transfer solid this compound and any contaminated solid materials (e.g., weighing paper, contaminated PPE) into the designated hazardous waste container.

  • Liquid Waste: If this compound is in a solution, carefully pour the liquid into the designated liquid hazardous waste container, avoiding splashes.

  • Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected and added to the halogenated liquid waste container.

4. Storage and Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Never dispose of this compound down the drain or in the regular trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the substance.

  • Collection: While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the appropriate institutional safety officer.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal cluster_3 Spill Response A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) A->B C Select Labeled, Compatible 'Halogenated Organic Waste' Container B->C D Carefully Transfer Waste into Container E Is Container >90% Full? D->E E->D No F Securely Seal Container E->F Yes G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by EHS or Licensed Waste Disposal Contractor G->H I Complete Waste Disposal Manifest/Log H->I Spill Spill Occurs Spill_Evacuate Evacuate & Ventilate Area Spill->Spill_Evacuate Spill_Contain Contain with Inert Absorbent Spill_Evacuate->Spill_Contain Spill_Collect Collect as Hazardous Waste Spill_Contain->Spill_Collect Spill_Decon Decontaminate Spill Area Spill_Collect->Spill_Decon

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.